1-Ethyl-2-methyl-3-hydroxypyrid-4-one
Description
Properties
IUPAC Name |
1-ethyl-3-hydroxy-2-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-9-5-4-7(10)8(11)6(9)2/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWFIBYPSAWVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)C(=C1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184698 | |
| Record name | 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30652-12-1 | |
| Record name | 1-Ethyl-3-hydroxy-2-methyl-4-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30652-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one from Maltol (B134687)
This technical guide provides a detailed overview of the primary synthetic routes for producing this compound, a significant compound in the class of 3-hydroxypyrid-4-ones known for their potent iron-chelating properties. The synthesis commences from maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound. This document outlines two principal synthetic strategies: a direct one-step conversion and a more elaborate three-step method involving a protection-deprotection sequence. Detailed experimental protocols, comparative data, and process visualizations are provided to assist researchers in selecting and implementing the most suitable method for their applications.
Overview of Synthetic Strategies
The conversion of the pyran-4-one ring in maltol to a pyridin-4-one structure is primarily achieved through reaction with a primary amine, in this case, ethylamine (B1201723). The underlying mechanism involves a Michael addition of the amine, followed by a ring-opening and subsequent ring-closure, ultimately eliminating a water molecule.[1] Two main pathways are commonly employed, differing in their approach to the reactive 3-hydroxyl group of maltol.
-
One-Step Synthesis: This method involves the direct reaction of maltol with ethylamine in a suitable solvent. It is valued for its simplicity and cost-effectiveness. However, this approach can be limited to short-chain primary amines like ethylamine and may result in lower yields due to the formation of condensation byproducts.[1]
-
Three-Step Synthesis: This strategy introduces protecting group chemistry to circumvent the issues of side reactions and improve yield. The 3-hydroxyl group of maltol is first protected, typically as a benzyl (B1604629) ether.[1] This is followed by the amination reaction with ethylamine and concluded with the removal of the protecting group to yield the final product. While this method offers higher yields, it involves more steps and reagents.[1][2]
Experimental Protocols
One-Step Synthesis: Direct Conversion of Maltol
This protocol details the direct reaction of maltol with aqueous ethylamine.
Methodology:
-
To a solution of ethylamine (0.4 mol) in 300 ml of water, add maltol (24 g, 0.2 mol).[1]
-
Reflux the resulting mixture for 24 hours.[1]
-
Add decolorizing charcoal to the mixture and continue stirring for 30 minutes.[1]
-
Filter the hot mixture and evaporate the filtrate to dryness under reduced pressure (e.g., using a rotary evaporator) to obtain a brown solid.[1]
-
Dissolve the solid in an ethanol (B145695)/hydrochloric acid solution and rotary evaporate to yield the hydrochloride salt.[1]
-
Recrystallize the resulting yellow solid from an ethanol/ether mixture to yield this compound hydrochloride as a pure white powder.[1]
Three-Step Synthesis via Benzyl Protection
This multi-step approach involves the protection of the hydroxyl group, followed by amination and deprotection.
Step 1: Synthesis of 3-Benzyloxy-2-methyl-4H-pyran-4-one (Benzyl Maltol)
Methodology:
-
Dissolve 390 g of maltol in 1160 mL of ethanol.[3]
-
Prepare a separate solution by dissolving 122.3 g of NaOH in 278 mL of water.[3]
-
Mix the two solutions and, while stirring, add 422 g of benzyl chloride.[3]
-
Heat the mixture to 60°C and maintain stirring for 3.5 hours.[3]
-
After the reaction, dissolve the remaining substances in dichloromethane (B109758) (DCM).[3]
-
Wash the organic layer with a 5% NaOH solution followed by water.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield a yellow oil.[3]
-
Cool the oil and recrystallize from ether to obtain crystalline benzyl maltol.[3]
Step 2: Synthesis of 1-Ethyl-2-methyl-3-benzyloxypyridin-4-one
Methodology:
-
Dissolve the benzyl maltol from Step 1 (25 g, 0.12 mol) in a mixture of ethanol (200 ml) and water (200 ml).[1]
-
Add 90% aqueous ethylamine (11.8 ml, 0.18 mol) followed by 10 ml of a 2N sodium hydroxide (B78521) solution.[1]
-
Reflux the mixture for 12 hours.[1]
-
After cooling, adjust the pH to 1 with HCl and reduce the volume to 200 ml by rotary evaporation.[1]
-
Add 200 ml of water and wash the aqueous solution with diethyl ether (400 ml).[1]
-
Adjust the aqueous fraction to pH 7 with 10N NaOH solution.[1]
-
Extract the product into dichloromethane (3 x 400 ml).[1]
-
Combine the organic extracts, dry over a suitable drying agent, and evaporate the solvent to yield the product.
Step 3: Deprotection to this compound
Methodology:
-
The final deprotection step is typically achieved via catalytic hydrogenation to cleave the benzyl ether.[1]
-
Dissolve the product from Step 2 in a suitable solvent like ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation under acidic conditions until the reaction is complete.[1]
-
Filter off the catalyst and evaporate the solvent to yield the final product as its hydrochloride salt.
Data Presentation
The following tables summarize the quantitative data associated with the described synthetic routes.
Table 1: Comparison of One-Step and Three-Step Synthesis Routes
| Parameter | One-Step Synthesis | Three-Step Synthesis | Reference |
| Overall Yield | ~33% | ~45% | [1] |
| Melting Point (°C) | 207-208 | Not specified | [1] |
| Complexity | Low | High | [1] |
| Cost-Effectiveness | High | Moderate | [1] |
Table 2: Detailed Data for the Three-Step Synthesis Protocol
| Step | Product | Reagents | Conditions | Yield | Reference |
| 1. Protection | 3-Benzyloxy-2-methyl-4H-pyran-4-one | Maltol, Benzyl Chloride, NaOH | 60°C, 3.5h | 78% | [3] |
| 2. Amination | 1-Ethyl-2-methyl-3-benzyloxypyridin-4-one | Benzyl Maltol, Ethylamine, NaOH | Reflux, 12h | Not specified | [1] |
| 3. Deprotection | This compound HCl | Benzylated Pyridinone, H₂, Pd/C | Catalytic Hydrogenation | Not specified | [1] |
Visualization of Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described.
References
- 1. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New synthetic approach and iron chelating studies of 1-alkyl-2-methyl-3-hydroxypyrid-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2692724A1 - Chiral 3-hydroxypyrid-4-one derivative, and synthesis and use thereof - Google Patents [patents.google.com]
The Core Mechanism of Action of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-methyl-3-hydroxypyrid-4-one is a synthetic, orally active iron chelator belonging to the hydroxypyridinone class of compounds. Its primary mechanism of action lies in its high and selective affinity for ferric iron (Fe³⁺), enabling it to form stable complexes that can be excreted from the body. This property makes it a compound of interest for the treatment of iron overload disorders. Furthermore, emerging research indicates a secondary mechanism involving the modulation of enzymatic pathways, specifically the inhibition of prostacyclin synthesis. This guide provides a detailed examination of these mechanisms, supported by available data, experimental methodologies, and pathway visualizations.
Primary Mechanism of Action: Iron Chelation
The predominant therapeutic action of this compound is its ability to act as a bidentate ligand, binding to iron in a 3:1 ratio to form a stable, water-soluble complex. This chelation process effectively mobilizes excess iron from tissues and plasma, facilitating its subsequent elimination from the body, primarily through urine.
Quantitative Data on Iron Binding Affinity
| Compound | pFe³⁺ Value | Reference Compound | pFe³⁺ Value |
| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.4 | Deferiprone | 19.4 |
Experimental Protocol: Synthesis of 1-Alkyl-2-methyl-3-hydroxypyrid-4-ones (General Method)
A general synthetic route for 1-alkyl-2-methyl-3-hydroxypyrid-4-ones, including the 1-ethyl derivative, has been described.[2] The process typically involves the following steps:
-
Protection of the Hydroxyl Group of Maltol (B134687): The hydroxyl group of the starting material, maltol (3-hydroxy-2-methyl-4-pyrone), is protected, commonly through benzylation using benzyl (B1604629) chloride.
-
Conversion to the Pyridinone Derivative: The protected maltol is then reacted with the desired alkylamine (in this case, ethylamine) under alkaline conditions. This step substitutes the oxygen in the pyrone ring with nitrogen, forming the 1-alkyl-2-methyl-3-benzyloxypyrid-4-one.
-
Deprotection: The final step involves the removal of the benzyl protecting group, typically through acid cleavage, to yield the 1-alkyl-2-methyl-3-hydroxypyrid-4-one.
The resulting chelators are generally water-soluble and form stable, colored complexes with iron at physiological pH.[2]
Logical Relationship of Iron Chelation
Caption: Logical workflow of the iron chelation process.
Secondary Mechanism of Action: Inhibition of Prostacyclin Synthesis
Beyond its primary role as an iron chelator, this compound has been shown to inhibit the synthesis of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. This effect is attributed to the chelation of iron that is essential for the activity of cyclooxygenase (COX), a key enzyme in the prostacyclin synthesis pathway.
Quantitative Data on Cyclooxygenase Inhibition
| Chelator | Potency in Inhibiting Prostacyclin Synthesis |
| Desferrioxamine (DFO) | Most Potent |
| 1,2-dimethyl-3-hydroxypyrid-4-one (L1) | > |
| This compound | > |
| 1-propyl-2-methyl-3-hydroxypyrid-4-one | Least Potent |
This demonstrates that this compound is an effective inhibitor of prostacyclin synthesis, although less potent than desferrioxamine and the 1,2-dimethyl analogue. The inhibitory action of these chelators was reversed by the addition of Fe³⁺, confirming the iron-dependent nature of this mechanism.
Experimental Protocol: In Vitro Inhibition of Prostacyclin Synthesis
The experimental protocol to determine the effect of hydroxypyridinones on prostacyclin synthesis generally involves the following steps:
-
Tissue Preparation: Aortic tissue from rats is excised and prepared for in vitro incubation.
-
Incubation: The tissue is incubated in a suitable buffer in the presence of various concentrations of the iron chelator (e.g., this compound).
-
Stimulation of Prostacyclin Synthesis: Prostacyclin synthesis is stimulated by adding agents such as adrenaline, arachidonate, or a Ca²⁺ ionophore (A23187).
-
Measurement of Prostacyclin: The amount of prostacyclin (PGI₂) produced is quantified, typically by measuring its stable metabolite, 6-keto-PGF₁α, using radioimmunoassay or other sensitive analytical techniques.
-
Reversal Studies: To confirm the mechanism, experiments are repeated with the co-administration of Fe³⁺ to observe if the inhibitory effect of the chelator is reversed.
Signaling Pathway: Inhibition of Prostacyclin Synthesis
Caption: Inhibition of the prostacyclin synthesis pathway.
Broader Implications of Iron Chelation on Cellular Signaling
The chelation of intracellular iron by compounds like this compound can have far-reaching consequences on various cellular signaling pathways beyond the direct inhibition of iron-dependent enzymes. Iron is a critical cofactor for numerous proteins involved in cell proliferation, metabolism, and signaling.
Experimental Workflow: Investigating Effects on Cellular Signaling
Caption: General workflow for studying cellular signaling effects.
Iron deprivation through chelation has been shown to impact several key signaling pathways, including:
-
Hypoxia-Inducible Factor (HIF-1α) Pathway: Iron is essential for the activity of prolyl hydroxylase domain (PHD) enzymes, which target HIF-1α for degradation under normoxic conditions. Iron chelation can inhibit PHDs, leading to the stabilization of HIF-1α and the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism.
-
Cell Cycle Regulation: Iron is a cofactor for ribonucleotide reductase, a rate-limiting enzyme in DNA synthesis. Iron chelation can induce cell cycle arrest, typically at the G1/S phase transition.
-
MAPK and PI3K/Akt Pathways: Some studies on other iron chelators have suggested that they can modulate signaling through pathways like ERK, JNK, p38, and Akt, which are central to cell proliferation, survival, and differentiation.
The precise effects of this compound on these and other signaling pathways warrant further investigation to fully elucidate its complete mechanism of action and potential therapeutic applications.
Conclusion
The primary mechanism of action of this compound is its potent and selective chelation of ferric iron, making it a promising candidate for the treatment of iron overload. Additionally, its ability to inhibit prostacyclin synthesis through the sequestration of essential iron from cyclooxygenase represents a significant secondary mechanism that may have both therapeutic and off-target effects. The broader impact of its iron-chelating properties on various cellular signaling pathways is an area of active research that will further define its pharmacological profile. This guide provides a foundational understanding for researchers and drug development professionals working with this and related compounds.
References
- 1. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New synthetic approach and iron chelating studies of 1-alkyl-2-methyl-3-hydroxypyrid-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Iron Binding Affinity of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-methyl-3-hydroxypyrid-4-one, also known by codes such as CP22 and L1NEt, is a member of the hydroxypyridinone class of iron chelators. These synthetic, low molecular weight compounds are of significant interest in the medical and research fields, primarily for their potential in the treatment of iron overload conditions, which can arise from chronic blood transfusions in patients with thalassemia or other anemias. The therapeutic efficacy of these chelators is intrinsically linked to their affinity and selectivity for ferric iron (Fe³⁺) under physiological conditions. This guide provides a detailed overview of the iron-binding properties of this compound, including available data, relevant experimental protocols, and a comparative analysis with the closely related and clinically approved drug, Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one).
Iron Binding Properties of this compound
Qualitative Assessment
This compound is a bidentate chelator, meaning that two of its molecules bind to a single iron ion. At physiological pH, it forms a stable, colored complex with iron in a 3:1 (chelator:iron) molar ratio.[1] Studies have demonstrated its capability to mobilize iron from iron-storage proteins such as ferritin and hemosiderin, as well as from the iron-transport protein transferrin.[1] This indicates a sufficiently high iron binding affinity to compete for and remove iron from these biological sources. Further research has shown that the iron chelating activity of this compound is responsible for its inhibitory effect on certain biological processes, such as vascular prostacyclin synthesis, an effect that is reversed by the presence of Fe³⁺.
Quantitative Data
Comparative Analysis with Deferiprone
To provide a quantitative benchmark for the iron binding affinity of 3-hydroxypyrid-4-ones, the data for the well-characterized and clinically used chelator, Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), is presented below. It is important to note that while the ethyl substitution in this compound may slightly alter its lipophilicity and electronic properties compared to the methyl group in Deferiprone, the fundamental iron-binding chemistry is expected to be very similar.
Table 1: Iron Binding Affinity Data for Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one)
| Parameter | Value | Description |
| Protonation Constants (log K) | ||
| log K₁ | 9.76 | Represents the equilibrium constant for the protonation of the fully deprotonated ligand. |
| log K₂ | 3.70 | Represents the equilibrium constant for the second protonation of the ligand. |
| Iron(III) Stability Constants (log β) | ||
| log β₁ | 12.1 | Stepwise stability constant for the formation of the 1:1 (Fe:Ligand) complex. |
| log β₂ | 23.3 | Stepwise stability constant for the formation of the 2:1 (Fe:Ligand) complex. |
| log β₃ | 36.9 | Overall stability constant for the formation of the 3:1 (Fe:Ligand) complex. |
| pFe³⁺ | 20.1 | A measure of the chelator's efficiency in binding iron at physiological pH (7.4) under defined conditions of low iron and chelator concentration. A higher value indicates stronger chelation. |
Note: These values are compiled from various sources and may vary slightly depending on the experimental conditions.
Experimental Protocols for Determining Iron Binding Affinity
The determination of iron binding affinity for a chelator like this compound typically involves potentiometric and spectrophotometric titrations.
Potentiometric Titration
This method is used to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Methodology:
-
Solution Preparation: Prepare standard solutions of the chelator, a strong acid (e.g., HCl), a strong base (e.g., NaOH), and a metal salt (e.g., FeCl₃) in a suitable ionic strength background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic activity.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration:
-
Ligand Protonation: Titrate a solution of the chelator and strong acid with the standardized strong base. Record the pH after each addition of the base.
-
Metal-Ligand Stability: Titrate a solution containing the chelator, strong acid, and the metal salt with the standardized strong base. Record the pH after each addition of the base.
-
-
Data Analysis: The titration data (volume of base added vs. pH) is analyzed using computer programs (e.g., HYPERQUAD) to calculate the protonation constants (log K) of the ligand and the overall stability constants (log β) of the iron-chelator complexes.
Spectrophotometric Titration
This method is used to determine the stoichiometry and stability constants of the colored iron-chelator complexes.
Methodology:
-
Solution Preparation: Prepare a series of solutions with a constant concentration of the iron salt and varying concentrations of the chelator (or vice versa) at a constant pH and ionic strength.
-
Spectral Measurement: Record the absorbance spectrum of each solution over a relevant wavelength range (typically in the visible region where the iron complex absorbs light).
-
Data Analysis:
-
Stoichiometry: The stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot, where the absorbance is plotted against the mole fraction of the ligand.
-
Stability Constants: The absorbance data as a function of ligand and metal concentrations are fitted to appropriate binding models using specialized software to calculate the stability constants of the formed complexes.
-
Visualizations
General Workflow for Determining Iron Binding Affinity
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-methyl-3-hydroxypyrid-4-one is a bidentate iron chelator belonging to the 3-hydroxypyridin-4-one (HPO) class of ligands. This class of compounds is of significant interest in medicinal chemistry due to their high affinity and selectivity for iron (III).[1] The core structure allows for modifications at the N-1 and C-2 positions to modulate physicochemical properties such as lipophilicity and, consequently, biological activity. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its mechanism of action.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME).
Chemical Structure and Identity
-
IUPAC Name: 1-Ethyl-2-methyl-3-hydroxy-4-pyridinone
-
Molecular Formula: C₈H₁₁NO₂
-
Canonical SMILES: CCN1C(=O)C=C(C(=C1)O)C
-
InChI Key: ULVQZDONBTVXSI-UHFFFAOYSA-N
Quantitative Physicochemical Data
A summary of the key physicochemical parameters for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 153.18 g/mol | Calculated |
| Melting Point | 207-208 °C (hydrochloride salt) | [2] |
| Boiling Point | Data not available | |
| Solubility | All 1-alkyl-2-methyl-3-hydroxypyrid-4-ones are reported to be water-soluble and stable over a wide pH range. Specific quantitative data for the title compound is not readily available. | |
| pKa | The 3-hydroxypyridin-4-one class of compounds typically possesses two pKa values: pKa1 ≈ 3-4 (due to protonation of the pyridinone ring) and pKa2 ≈ 9-10 (due to the hydroxyl group).[3] | |
| logP (Octanol-Water Partition Coefficient) | 0.35 (Calculated from a partition coefficient of 2.24) | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved via two primary routes starting from maltol (B134687).
Method 1: Three-Step Synthesis
This method involves the protection of the hydroxyl group of maltol, followed by reaction with ethylamine (B1201723) and subsequent deprotection.[2]
-
Protection of Maltol (Synthesis of 2-methyl-3-benzyloxypyran-4-one):
-
To a solution of maltol in methanol, add a solution of sodium hydroxide (B78521).
-
Add benzyl (B1604629) chloride to the mixture.
-
Reflux the mixture for 12 hours.
-
The resulting 2-methyl-3-benzyloxypyran-4-one can be isolated and purified.[1]
-
-
Formation of the Pyridinone Ring (Synthesis of 1-ethyl-2-methyl-3-benzyloxypyridin-4-one hydrochloride):
-
To a solution of 2-methyl-3-benzyloxypyran-4-one in an ethanol/water mixture, add aqueous ethylamine and sodium hydroxide solution.
-
Reflux the mixture for 12 hours.
-
Adjust the pH to 1 with HCl and reduce the volume.
-
After washing with diethyl ether, adjust the aqueous fraction to pH 7 and extract with dichloromethane (B109758) to yield the product.[2]
-
-
Deprotection (Synthesis of 1-ethyl-2-methyl-3-hydroxypyridin-4-one hydrochloride):
-
Dissolve 1-ethyl-2-methyl-3-benzyloxypyridin-4-one hydrochloride in an ethanol/water mixture.
-
Subject the solution to hydrogenation in the presence of a Pd/C catalyst.
-
Filtration and rotary evaporation will yield a white solid.
-
Recrystallize the solid from ethanol/diethyl ether to give the final product.[2]
-
Method 2: One-Step Synthesis
This is a more direct but potentially lower-yield method.[2]
-
Add maltol to a solution of ethylamine in water.
-
Reflux the mixture for 24 hours.
-
Add decolorizing charcoal and stir for 30 minutes.
-
Filter the mixture and evaporate the filtrate to obtain a brown solid.
-
Dissolve the solid in an ethanol/hydrochloric acid mixture and perform rotary evaporation.
-
Recrystallize the resulting yellow solid from ethanol/ether to yield the final product as a white powder.[2]
Synthesis Workflow Diagram
Caption: Synthetic routes for this compound.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[4][5][6]
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M NaOH and 0.1 M HCl.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
Prepare a 1 mM solution of this compound.
-
-
Calibration:
-
Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[4]
-
-
Titration Procedure:
-
Take 20 ml of the 1 mM sample solution and acidify it to pH 1.8-2.0 with 0.1 M HCl.
-
Purge the solution with nitrogen to remove dissolved CO₂.[5]
-
Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution by adding small, known volumes of 0.1 M NaOH.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches 12-12.5.[4]
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (often found by analyzing the first or second derivative of the curve).
-
Perform the titration in triplicate to ensure reproducibility.[4]
-
Workflow for pKa Determination
Caption: Workflow for pKa determination.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[7][8]
-
Preparation of Phases:
-
Pre-saturate n-octanol with a pH 7.4 phosphate (B84403) buffer and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pH 7.4 buffer in a centrifuge tube. The final concentration of the compound should be low enough to avoid saturation in either phase.[9]
-
-
Partitioning:
-
Shake the tube for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases and reach equilibrium.[9]
-
-
Phase Separation:
-
Centrifuge the tube to ensure complete separation of the octanol (B41247) and aqueous layers.[8]
-
-
Quantification:
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
-
Mechanism of Action: Inhibition of Cyclooxygenase
This compound, as an iron chelator, can inhibit the synthesis of prostacyclin.[10] This inhibition is believed to occur through the chelation of iron that is essential for the activity of cyclooxygenase (COX), a key enzyme in the prostanoid synthesis pathway.[10]
The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂), the precursor to prostacyclin and other prostanoids. The catalytic cycle of COX involves a heme-iron center. It is proposed that iron chelators, by binding to this iron, disrupt the enzyme's function and thereby inhibit the synthesis of prostacyclin.[11][12]
Signaling Pathway of Prostacyclin Synthesis and its Inhibition
Caption: Inhibition of prostacyclin synthesis.
Conclusion
This compound is a valuable compound for research in iron chelation therapy. This guide has provided a detailed overview of its physicochemical properties, standardized protocols for its synthesis and characterization, and a summary of its inhibitory effect on prostacyclin synthesis. The provided information aims to support researchers and drug development professionals in their work with this and related compounds. Further research to fill the existing data gaps, particularly concerning quantitative solubility and precise pKa values of the free base, would be beneficial for a more complete understanding of this molecule's behavior.
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. enamine.net [enamine.net]
- 10. The iron chelators desferrioxamine and 1-alkyl-2-methyl-3-hydroxypyrid-4-ones inhibit vascular prostacyclin synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jpp.krakow.pl [jpp.krakow.pl]
Structural Analogues of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a close analogue of the clinically used iron chelator Deferiprone, belongs to the class of 3-hydroxypyridin-4-ones (HPOs), which are renowned for their high affinity and selectivity for Fe(III). This technical guide provides a comprehensive overview of the structural analogues of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research and development in this area. Quantitative data on the iron chelation efficiency and cytotoxic effects of various analogues are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows using the Graphviz DOT language to offer a clear and concise representation of complex biological and chemical processes.
Introduction
Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage. Iron overload is a pathological condition that can arise from genetic disorders such as hemochromatosis or as a consequence of repeated blood transfusions in patients with conditions like β-thalassemia.[1]
Iron chelation therapy is the primary treatment for iron overload, and 3-hydroxypyridin-4-ones (HPOs) have emerged as a promising class of orally active iron chelators.[2] Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one) is a well-established HPO used in clinical practice.[3] Structural analogues, such as this compound, are being extensively investigated to improve efficacy, safety, and pharmacokinetic profiles. This guide delves into the core technical aspects of these analogues to support ongoing research and drug development efforts.
Synthesis of 1-Substituted-2-Alkyl-3-Hydroxypyridin-4-one Analogues
The general synthetic route for 1-substituted-2-alkyl-3-hydroxypyridin-4-ones typically starts from a 3-hydroxypyran-4-one, such as maltol (B134687) or ethyl maltol. The synthesis involves a three-step process:
-
Protection of the Hydroxyl Group: The 3-hydroxyl group of the starting pyranone is protected, commonly through benzylation with benzyl (B1604629) chloride in the presence of a base.[4]
-
Ring Transformation: The protected pyranone is then reacted with a primary amine (e.g., ethylamine (B1201723) for the synthesis of 1-ethyl analogues) to form the corresponding 1-substituted-3-benzyloxy-pyridin-4-one.[5] This step involves a Michael addition, followed by ring opening and subsequent closure.
-
Deprotection: The benzyl protecting group is removed by catalytic hydrogenation to yield the final 3-hydroxypyridin-4-one derivative.[4]
General synthetic workflow for 3-hydroxypyridin-4-one analogues.
Biological Activities and Data Presentation
The primary biological activity of these analogues is their ability to chelate ferric iron (Fe³⁺) with high affinity. This property is quantified by the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH. Higher pFe³⁺ values indicate stronger iron chelation. Besides iron chelation, these compounds have been investigated for their anticancer and antimicrobial activities.
Iron Chelation Activity
The iron-chelating efficacy of various HPO analogues is presented in Table 1. Modifications to the substituents on the pyridinone ring can significantly influence the pFe³⁺ value.
| Compound | R¹ Substituent | R² Substituent | pFe³⁺ | Reference |
| Deferiprone | Methyl | Methyl | 20.6 | [6] |
| This compound | Ethyl | Methyl | - | [5] |
| 1-Propyl-2-methyl-3-hydroxypyrid-4-one | Propyl | Methyl | - | [5] |
| 1,2-Diethyl-3-hydroxypyridin-4-one | Ethyl | Ethyl | - | [7] |
| 1-(2'-Hydroxyethyl)-2-ethyl-3-hydroxypyridin-4-one | 2'-Hydroxyethyl | Ethyl | - | [7] |
| 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | H | Hydroxymethyl | 22.0 | [1] |
Note: A hyphen (-) indicates that the specific pFe³⁺ value was not found in the searched literature for this specific analogue, though their synthesis and iron chelation properties are discussed.
Cytotoxic Activity
The cytotoxic effects of HPO derivatives are often evaluated against various cancer cell lines. The IC₅₀ value, the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Deferiprone-Resveratrol Hybrid (3i) | - | - | [8] |
| Deferiprone-Resveratrol Hybrid (4f) | - | - | [8] |
Experimental Protocols
Synthesis of 1-Ethyl-2-methyl-3-hydroxypyridin-4-one
This protocol is a generalized procedure based on the common synthetic route for HPO analogues.
Step 1: Synthesis of 3-Benzyloxy-2-methyl-4H-pyran-4-one (Benzyl Maltol) [4]
-
Dissolve 2-methyl-3-hydroxypyran-4-one (maltol) in methanol.
-
Add an aqueous solution of sodium hydroxide (B78521), followed by benzyl chloride.
-
Reflux the mixture for 6 hours.
-
Remove the solvent by rotary evaporation.
-
Extract the residue with dichloromethane (B109758) and wash with aqueous sodium hydroxide and then water.
-
Evaporate the organic solvent to yield the product.
Step 2: Synthesis of 1-Ethyl-3-benzyloxy-2-methyl-pyridin-4-one
-
Dissolve benzyl maltol in an ethanol/water mixture.
-
Add an excess of ethylamine.
-
Heat the mixture in a sealed tube at a high temperature for several hours.
-
After cooling, remove the solvent and extract the product with an organic solvent.
-
Purify the product by chromatography.
Step 3: Synthesis of 1-Ethyl-2-methyl-3-hydroxypyridin-4-one
-
Dissolve the product from Step 2 in ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere for several hours.
-
Filter the catalyst and evaporate the solvent to obtain the final product.
Chrome Azurol S (CAS) Assay for Iron Chelation[9][10]
This colorimetric assay is a universal method for detecting and quantifying siderophores and other iron-chelating agents.
Principle: The assay is based on the competition for iron between the chelator of interest and the iron-dye complex, Chrome Azurol S. When the chelator removes iron from the CAS complex, the color of the solution changes from blue to orange/yellow, and this change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of CAS Assay Solution:
-
Prepare separate solutions of CAS, hexadecyltrimethylammonium bromide (HDTMA), and a ferric chloride solution in HCl.
-
Mix the CAS and ferric chloride solutions.
-
Slowly add this mixture to the HDTMA solution while stirring.
-
Prepare a piperazine (B1678402) buffer and add it to the dye solution.
-
-
Assay Procedure:
-
Add a sample of the chelator solution to a cuvette.
-
Add the CAS assay solution and mix.
-
Incubate at room temperature for a specified time (e.g., 20-30 minutes).
-
Measure the absorbance at 630 nm. A decrease in absorbance indicates iron chelation.
-
References
- 1. Development of iron chelators to treat iron overload disease and their use as experimental tools to probe intracellular iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New synthetic approach and iron chelating studies of 1-alkyl-2-methyl-3-hydroxypyrid-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of deferiprone-resveratrol hybrids as antioxidants, Aβ1-42 aggregation inhibitors and metal-chelating agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Hydroxypyridinones: A Technical Guide to Iron Chelation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Iron Chelation
Iron, an element indispensable for numerous physiological processes, becomes profoundly toxic in excess. Conditions such as β-thalassemia and sickle cell disease necessitate frequent blood transfusions, leading to a progressive and dangerous accumulation of iron.[1][2][3][4] Without effective intervention, this iron overload can cause severe damage to vital organs, including the heart and liver, significantly increasing morbidity and mortality.[1][5] This has driven the scientific community to develop iron chelators—compounds capable of binding to excess iron and facilitating its excretion from the body.[6][7] For decades, the therapeutic landscape was dominated by parenterally administered deferoxamine, a hexadentate hydroxamate chelator.[8] However, its lack of oral bioavailability and demanding administration regimen highlighted the urgent need for effective, orally active alternatives.
The Rise of Hydroxypyridinones: A New Era in Chelation
The development of hydroxypyridinones (HPs or HOPOs) marked a significant breakthrough in iron chelation therapy.[9][10][11][12] These compounds, particularly the 3-hydroxy-4-pyridinone (3,4-HP) derivatives, emerged as promising candidates due to their high affinity and selectivity for ferric iron (Fe³⁺).[6][9][13] The journey of HPs from laboratory synthesis to clinical application is a testament to rational drug design and persistent scientific inquiry.
Deferiprone (B1670187) (1,2-dimethyl-3-hydroxy-4(1H)-one), also known as L1, was the first orally active hydroxypyridinone iron chelator to be approved for clinical use.[10][14] It was first approved in the European Union in 1999 and received accelerated approval from the U.S. Food and Drug Administration (FDA) in October 2011 for the treatment of transfusional iron overload.[2][4][14][15] Deferiprone is a bidentate ligand, meaning two of its molecules bind to a single iron ion.[1] This results in a stable, neutral 3:1 complex of three deferiprone molecules to one iron ion, which is then primarily excreted in the urine.[1][6][13][16] The characteristic red-brown discoloration of urine in patients treated with deferiprone is a visual indicator of successful iron removal.[13][14]
Mechanism of Action and Pharmacokinetics
The primary mechanism of action for deferiprone is its ability to bind with high affinity to the body's labile iron pool, thereby preventing iron from participating in harmful Fenton reactions that generate cytotoxic free radicals.[6] By reducing this reactive iron, deferiprone mitigates oxidative stress and subsequent cellular damage.[6]
Upon oral administration, deferiprone is absorbed through the gastrointestinal tract and enters the bloodstream.[6] It has a relatively short elimination half-life of 2 to 3 hours.[14] A significant portion of the drug is metabolized in the liver via glucuronidation to an inactive form.[14] This rapid metabolism necessitates administration three times a day to maintain therapeutic levels.[17]
Quantitative Data on Hydroxypyridinone Chelators
The efficacy of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free ferric ion concentration at a standard condition (pH 7.4, with a total ligand concentration of 10 µM and a total iron concentration of 1 µM). A higher pFe³⁺ value indicates a stronger affinity for iron. The development of novel hydroxypyridinone analogs has focused on improving this value to enhance chelation efficiency at lower drug concentrations.[18]
| Compound | Type | pFe³⁺ Value | Molar Ratio (Chelator:Iron) | Primary Route of Excretion |
| Deferiprone | Bidentate 3-Hydroxy-4-pyridinone | 19.4 - 20.6 | 3:1 | Urine |
| CP502 | Bidentate 3-Hydroxy-4-pyridinone | 21.7 | 3:1 | Not specified |
| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Bidentate 3-Hydroxy-4-pyridinone | 21.4 | 3:1 | Not specified |
| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Bidentate 3-Hydroxy-4-pyridinone | 21.5 | 3:1 | Not specified |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) | Bidentate 3-Hydroxy-4-pyridinone | 22.0 | 3:1 | Not specified |
| Deferasirox | Tridentate | Not specified in provided results | 2:1 | Feces |
| Deferoxamine | Hexadentate | Not specified in provided results | 1:1 | Urine and Feces |
Note: Data compiled from multiple sources.[8][13][18][19][20][21][22] The pFe³⁺ value for Deferiprone varies slightly across different studies.
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of deferiprone in reducing iron burden. The success of the treatment is often measured by a significant decrease in serum ferritin levels, a key indicator of the body's iron stores.[14] In pivotal studies, a successful response was defined as at least a 20% reduction in serum ferritin.[4][14] A meta-analysis of several studies showed that after an average of 16 months of treatment with deferiprone at doses of at least 75 mg/kg per day, the majority of patients experienced a decrease in ferritin concentration.[23] More recent long-term studies in patients with sickle cell disease and other anemias have shown continued and progressive reductions in both liver iron concentration (LIC) and serum ferritin over three years of therapy.[24]
Visualizing the Drug Development and Action Pathways
To better understand the processes involved, the following diagrams illustrate the general workflow for iron chelator discovery and the mechanism of action of deferiprone.
Caption: General workflow for the discovery and development of an iron chelator.
Caption: Mechanism of action for Deferiprone in chelating excess iron.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols used in the development and evaluation of hydroxypyridinone iron chelators.
Synthesis of Hydroxypyridinone Analogs
The synthesis of novel hydroxypyridinone derivatives often starts from commercially available materials like kojic acid or maltol.[10][19] A common synthetic route involves:
-
Protection of Hydroxyl Groups: The 5-hydroxyl group of the starting material (e.g., kojic acid) is protected, often with a benzyl (B1604629) group, by reacting it with benzyl chloride.[19]
-
Ring Transformation: The resulting pyranone is then converted into the corresponding pyridinone. This is typically achieved by a reaction with an aqueous ammonia (B1221849) solution under reflux, which involves a Michael addition, ring opening/closure, and dehydration.[19]
-
Functionalization: Further modifications can be made to the pyridinone ring to alter properties like lipophilicity or iron affinity. For instance, introducing a 1'-hydroxyalkyl group at the 2-position has been shown to significantly improve pFe³⁺ values.[21]
-
Deprotection: Finally, the protecting groups are removed to yield the final hydroxypyridinone chelator.
In Vitro Iron Chelation Assays
1. Ferrous Ion Chelating (FIC) Assay: This assay measures the ability of a compound to chelate free ferrous ions (Fe²⁺).
-
Principle: In the absence of a chelator, ferrous ions bind to an indicator, ferrozine (B1204870), forming a highly colored complex that can be measured spectrophotometrically at 562 nm.[25] An effective chelator will compete with ferrozine for the iron, preventing the color change.
-
Protocol Summary:
-
Prepare solutions of the test compound, a positive control (e.g., EDTA), ferrous sulfate (B86663) (FeSO₄), and ferrozine in an appropriate buffer.
-
Add the FeSO₄ solution to wells of a microplate.
-
Add the test compound or control to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the ferrozine solution.
-
Measure the absorbance at 562 nm. The percentage of chelation is calculated by comparing the absorbance of the sample wells to control wells without a chelator.[25]
-
2. Calcein-Based Iron Chelation Assay: This is a cell-free fluorescence-based assay.
-
Principle: Calcein (B42510) is a fluorescent dye that is quenched upon binding to iron. An effective chelator will remove the iron from the calcein complex, restoring its fluorescence.
-
Protocol Summary:
-
Prepare an iron-calcein complex by mixing calcein with a ferrous salt solution until the fluorescence is quenched.
-
Add the test chelator to the quenched iron-calcein complex.
-
Measure the increase in fluorescence intensity over time using a fluorometer. The rate and extent of fluorescence recovery are proportional to the chelator's ability to remove iron from the complex.[26]
-
Cellular and In Vivo Models
1. Iron-Loaded Hepatocyte Cellular Assay: This in vitro model assesses a chelator's ability to remove iron from cells, a key therapeutic target.
-
Principle: Hepatocytes are loaded with radio-labeled iron (⁵⁹Fe), and the ability of the test chelator to mobilize and remove this iron from the cells is measured.
-
Protocol Summary:
-
Isolate primary rat hepatocytes via collagenase perfusion.
-
Culture the hepatocytes on collagen-plated dishes.
-
Load the cells with iron by incubating them with ⁵⁹Fe-transferrin.
-
Wash the cells to remove extracellular iron and then incubate them with the test chelator.
-
Measure the release of ⁵⁹Fe into the culture medium over time.
-
Assess cell toxicity at the end of the experiment by measuring the release of lactate (B86563) dehydrogenase (LDH).[27]
-
2. Iron-Overloaded Animal Models: In vivo models are essential for evaluating the efficacy, pharmacokinetics, and safety of chelators before human trials.
-
Principle: Animals, typically rats or mice, are induced with iron overload to mimic the human condition. The test chelator is then administered, and its effect on iron excretion is measured.
-
Protocol Summary (Mouse Model):
-
Induce iron overload in mice by administering iron-dextran.[17][27]
-
Label the iron stores by intravenously injecting ⁵⁹Fe-lactoferrin.
-
After an equilibration period, administer the test chelator orally or intraperitoneally.
-
Collect urine and feces daily to measure the excretion of ⁵⁹Fe.
-
At the end of the study, measure residual radioactivity in various organs.[27]
-
-
Protocol Summary (Rat Model):
-
Induce iron overload by providing a diet containing carbonyl iron or through parenteral administration of ferric nitrilotriacetate.[17]
-
In some studies, the bile duct is cannulated to directly measure biliary iron excretion.
-
Administer the test chelator and measure iron levels in urine, feces, and bile.[28]
-
Conclusion and Future Directions
The discovery and development of hydroxypyridinone iron chelators, spearheaded by deferiprone, have revolutionized the management of transfusional iron overload. These orally active agents offer a significant improvement in the quality of life for patients who previously relied on cumbersome parenteral therapies. Research continues to focus on synthesizing new hydroxypyridinone derivatives with even higher iron affinity, improved pharmacokinetic profiles, and lower toxicity.[18][29] The ultimate goal is to develop chelators that are not only more effective at removing iron from storage organs but also possess cardioprotective effects, addressing the primary cause of mortality in iron-overloaded patients. The robust framework of experimental protocols established during the development of deferiprone will undoubtedly accelerate the journey of these next-generation chelators from the bench to the bedside.
References
- 1. What is Deferiprone used for? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. FDA Approves Deferiprone for Transfusional Iron Overload | MDedge [mdedge.com]
- 5. Efficacy and safety of deferiprone (Ferriprox), an oral iron-chelating agent, in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 7. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macsenlab.com [macsenlab.com]
- 14. Deferiprone - Wikipedia [en.wikipedia.org]
- 15. Pharmaceutical Approval Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. daneshyari.com [daneshyari.com]
- 18. researchgate.net [researchgate.net]
- 19. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 20. Comparison of oral iron chelators in the management of transfusion-dependent β-thalassemia major based on serum ferritin and liver enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iris.unica.it [iris.unica.it]
- 23. Meta-analytic review of the clinical effectiveness of oral deferiprone (L1) - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. zen-bio.com [zen-bio.com]
- 26. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The biological development of hydroxypyridinone iron chelators - UCL Discovery [discovery.ucl.ac.uk]
- 28. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Ethyl-2-methyl-3-hydroxypyrid-4-one: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a synthetic chelating agent, has emerged as a compound of significant interest for its therapeutic potential, primarily revolving around its potent iron-chelating properties. This technical guide provides an in-depth exploration of its core attributes, including its mechanism of action, potential therapeutic applications in iron overload disorders, inflammatory conditions, and neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes associated cellular pathways and experimental workflows.
Introduction
This compound belongs to the class of 3-hydroxypyrid-4-ones, which are recognized for their high affinity and selectivity for ferric iron (Fe³⁺). Its structural analogue, 1,2-dimethyl-3-hydroxypyrid-4-one, also known as deferiprone (B1670187), is an orally active iron chelator used in the treatment of transfusional iron overload in thalassemia major. The ethyl substitution in this compound modifies its lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic profile. The primary therapeutic rationale for its use lies in its ability to form a stable, non-toxic complex with iron, which is then readily excreted from the body, thereby mitigating the toxic effects of iron accumulation.
Mechanism of Action
The principal mechanism of action of this compound is its function as a bidentate iron chelator. It forms a stable 3:1 complex with ferric iron, effectively sequestering it from biological systems. This chelation prevents iron from participating in deleterious Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals and contribute to oxidative stress.
Beyond iron chelation, this compound exhibits direct antioxidant activity by scavenging free radicals. Furthermore, its potential anti-inflammatory effects may be linked to the inhibition of iron-dependent enzymes such as cyclooxygenase (COX), which are involved in the synthesis of pro-inflammatory prostaglandins (B1171923).[1][2]
Signaling Pathway: Iron Chelation and Reduction of Oxidative Stress
Potential Therapeutic Uses
Iron Overload Disorders
The primary and most established therapeutic application of hydroxypyridinone iron chelators is in the management of iron overload, a condition that can arise from genetic disorders like hemochromatosis or from repeated blood transfusions in patients with thalassemia or myelodysplastic syndromes.[3][4] The ability of this compound to effectively chelate and promote the excretion of excess iron makes it a promising candidate for this indication.
Inflammatory Diseases
By inhibiting iron-dependent cyclooxygenase enzymes, this compound and its analogs can reduce the synthesis of pro-inflammatory prostaglandins.[1][2] This suggests a potential therapeutic role in inflammatory conditions where prostaglandins play a significant pathological role. The rank order of potency for prostacyclin synthesis inhibition in vitro has been reported as Desferrioxamine > 1,2-dimethyl-3-hydroxypyrid-4-one > this compound > 1-propyl-2-methyl-3-hydroxypyrid-4-one.[5][6]
Signaling Pathway: Inhibition of Prostaglandin (B15479496) Synthesis
Neurodegenerative Diseases
Emerging evidence suggests a role for iron dysregulation and oxidative stress in the pathophysiology of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The ability of this compound to cross the blood-brain barrier and chelate excess iron in the central nervous system presents a compelling rationale for its investigation as a neuroprotective agent. By reducing iron-mediated oxidative damage to neurons, it may slow disease progression. While direct evidence for this compound is limited, studies on the related compound deferiprone have shown promise in this area.
Quantitative Data
A comprehensive summary of available quantitative data for this compound and its close analog, deferiprone, is presented below.
| Parameter | Value | Compound | Species | Reference |
| Toxicity | ||||
| Oral LD₅₀ | 870.9 mg/kg | Deferiprone | Mouse | [7][8] |
| Oral LD₅₀ | 794.3 mg/kg | Deferiprone | Rat | [7][8] |
| NOAEL (4-week, oral) | 40 mg/kg/day | Deferiprone | Rat | [9][10] |
| Pharmacokinetics | ||||
| Elimination Half-life | 3 hours | Deferiprone | Human | [11][12][13][14] |
| Peak Serum Concentration | 12 to 120 minutes | Deferiprone | Human | [11] |
| In Vitro Activity | ||||
| COX-1 IC₅₀ (Indomethacin) | 0.063 µM | Indomethacin (Reference) | Human | [15] |
| COX-2 IC₅₀ (Indomethacin) | 0.48 µM | Indomethacin (Reference) | Human | [15] |
| COX-1 IC₅₀ (Meloxicam) | 36.6 µM | Meloxicam (Reference) | Human | [15] |
| COX-2 IC₅₀ (Meloxicam) | 4.7 µM | Meloxicam (Reference) | Human | [15] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
In a 96-well plate or test tubes, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well/tube and mix thoroughly.
-
Incubate the plate/tubes in the dark at room temperature for 30 minutes.[3][7][16][17]
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing only the solvent and DPPH solution should be included.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Experimental Workflow: DPPH Assay
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of this compound to reduce ferric iron.
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Prepare the FRAP reagent by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ solution in 40 mM HCl, and 1 volume of 20 mM FeCl₃·6H₂O solution. The reagent should be freshly prepared and warmed to 37°C.[1][18][19][20][21]
-
Add a small volume of the sample solution (and standards) to the wells of a 96-well plate.
-
Add the FRAP reagent to each well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve.
Inhibition of Aortic Prostacyclin Synthesis
This assay evaluates the inhibitory effect of this compound on prostaglandin synthesis.[5][6][22]
Materials:
-
Rat aorta
-
This compound
-
Arachidonic acid
-
Stimulating agents (e.g., adrenaline, Ca²⁺ ionophore A23187)
-
Buffer solution (e.g., Krebs-Henseleit)
-
Radioimmunoassay (RIA) or ELISA kit for 6-keto-PGF₁α (the stable metabolite of prostacyclin)
Procedure:
-
Isolate the thoracic aorta from a rat and cut it into rings.
-
Pre-incubate the aortic rings in buffer with or without this compound for a specified time.
-
Stimulate prostacyclin synthesis by adding arachidonic acid and/or other agonists.
-
After incubation, collect the supernatant.
-
Measure the concentration of 6-keto-PGF₁α in the supernatant using a suitable immunoassay.
-
The percentage inhibition of prostacyclin synthesis is calculated by comparing the results from treated and untreated tissues.
Conclusion
This compound holds considerable promise as a therapeutic agent, primarily due to its robust iron-chelating capabilities. Its potential applications extend from the well-established treatment of iron overload to emerging areas such as the management of inflammatory and neurodegenerative diseases. The data presented in this guide underscore the need for further research, including comprehensive clinical trials, to fully elucidate its therapeutic efficacy and safety profile. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compelling molecule.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The iron chelators desferrioxamine and 1-alkyl-2-methyl-3-hydroxypyrid-4-ones inhibit vascular prostacyclin synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The iron chelators desferrioxamine and 1-alkyl-2-methyl-3-hydroxypyrid-4-ones inhibit vascular prostacyclin synthesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. oral ld50 values: Topics by Science.gov [science.gov]
- 9. Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Four-week oral toxicity study of 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic studies in humans with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between the pharmacokinetics and iron excretion pharmacodynamics of the new oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one in patients with thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cris.ariel.ac.il [cris.ariel.ac.il]
- 15. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. marinebiology.pt [marinebiology.pt]
- 17. DPPH Radical Scavenging Assay [mdpi.com]
- 18. assaygenie.com [assaygenie.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 22. Activation of prostacyclin synthesis in cultured aortic smooth muscle cells by 'diuretic-antihypertensive' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one on Iron Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron, an element crucial for numerous physiological processes, can become toxic in excess, leading to a condition known as iron overload. This state is characterized by the accumulation of iron in various organs, precipitating cellular damage and organ dysfunction. Chelation therapy, which involves the administration of agents that bind to and facilitate the excretion of excess iron, is a cornerstone of managing iron overload disorders. This technical guide provides an in-depth analysis of the effects of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a member of the hydroxypyridinone class of iron chelators, on iron metabolism. We will delve into its mechanism of action, its impact on key regulatory pathways, and provide detailed experimental protocols for its evaluation.
Introduction to Iron Metabolism and Overload
Iron homeostasis is a tightly regulated process involving the absorption, transport, storage, and recycling of iron. Key proteins involved in this process include transferrin, the primary iron transport protein in the blood; ferritin, the main intracellular iron storage protein; and ferroportin, the only known cellular iron exporter. The systemic regulation of iron balance is primarily orchestrated by the liver-produced peptide hormone, hepcidin (B1576463). Hepcidin controls the amount of iron entering the bloodstream by binding to ferroportin, inducing its internalization and degradation. In states of iron overload, which can arise from genetic disorders such as hereditary hemochromatosis or be acquired through repeated blood transfusions, this regulatory system is overwhelmed, leading to the deposition of toxic iron in tissues.
This compound: An Iron Chelator
This compound belongs to a class of orally active bidentate iron chelators. These molecules possess a high affinity and selectivity for ferric iron (Fe³⁺). The primary mechanism of action involves the formation of a stable complex with iron, which is then excreted from the body, primarily through the urine. By binding to excess iron, these chelators reduce the labile iron pool, a reactive form of iron that can catalyze the formation of harmful reactive oxygen species.
Impact on Iron Metabolism Markers
The administration of this compound and related hydroxypyridinone compounds has been shown to significantly impact key markers of iron metabolism.
Data Presentation
| Parameter | Effect of this compound Administration | Reference Compound Data (Deferiprone) |
| Serum Ferritin | Dose-dependent decrease | Significant reductions observed in clinical trials[1][2] |
| Transferrin Saturation | Potential for normalization | May increase initially as iron is mobilized from tissues |
| Liver Iron Concentration (LIC) | Expected to decrease with treatment | Significant reductions demonstrated in animal models and clinical studies[3] |
| Urinary Iron Excretion | Dose-dependent increase | Increased urinary iron excretion is a primary outcome measure[4] |
| Hepcidin Expression | Potential for modulation | Deferiprone has been shown to increase hepcidin responsiveness to iron[3] |
| Ferroportin Levels | Indirectly affected via hepcidin modulation | Hepcidin-mediated degradation of ferroportin is a key regulatory point |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Hepcidin-Ferroportin Axis
The interaction between hepcidin and ferroportin is the central regulatory axis of systemic iron homeostasis. This compound is hypothesized to influence this pathway by altering the body's iron status, which in turn modulates hepcidin expression.
Caption: Regulation of the Hepcidin-Ferroportin axis and the influence of this compound.
Experimental Workflow: Preclinical Evaluation of an Iron Chelator
A typical preclinical workflow to evaluate the efficacy of an iron chelator like this compound is outlined below.
Caption: A logical workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
Induction of Iron Overload in a Rat Model
Objective: To create a reliable animal model of iron overload for testing the efficacy of iron chelators.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Iron dextran solution (100 mg/mL)[5]
-
Sterile physiological saline (0.9% NaCl)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Prepare the iron dextran solution for injection by diluting it with sterile saline to the desired concentration.
-
Administer iron dextran via intraperitoneal injection. A common dosage to induce significant iron overload is 100-200 mg/kg of body weight.[5] This can be given as a single dose or divided into multiple injections over several days.
-
Monitor the animals for any adverse reactions.
-
Confirm iron overload status by measuring serum ferritin and liver iron concentration after a designated period (e.g., 2-4 weeks).
Quantification of Urinary Iron by Atomic Absorption Spectrometry
Objective: To measure the amount of iron excreted in the urine following the administration of an iron chelator.
Materials:
-
Graphite furnace atomic absorption spectrometer[6]
-
Urine collection apparatus for rodents
-
Nitric acid (concentrated)
-
Iron standard solutions
-
Deionized water
Procedure:
-
Collect 24-hour urine samples from the rats in metabolic cages.
-
Acidify the urine samples with nitric acid to prevent iron precipitation.
-
Prepare a calibration curve using a series of iron standard solutions of known concentrations.
-
Dilute the urine samples with deionized water to bring the iron concentration within the linear range of the instrument.
-
Aspirate the samples into the atomic absorption spectrometer and measure the absorbance at the appropriate wavelength for iron (e.g., 248.3 nm).[7]
-
Calculate the iron concentration in the urine samples by comparing their absorbance to the calibration curve.
Western Blot Analysis of Hepcidin and Ferroportin
Objective: To determine the effect of this compound on the protein expression levels of hepcidin and ferroportin in tissues.
Materials:
-
Liver and spleen tissue samples from the animal model
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Primary antibodies against hepcidin and ferroportin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the tissue samples in protein extraction buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies against hepcidin and ferroportin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.[5][8]
Conclusion
This compound demonstrates significant potential as an oral iron chelator for the management of iron overload. Its mechanism of action, centered on the effective binding and excretion of excess iron, leads to favorable changes in key markers of iron metabolism. Further investigation into its precise modulatory effects on the hepcidin-ferroportin axis will provide a more complete understanding of its therapeutic profile. The experimental protocols detailed in this guide offer a robust framework for the continued preclinical and clinical evaluation of this and other novel iron chelating agents.
References
- 1. labme.ai [labme.ai]
- 2. researchgate.net [researchgate.net]
- 3. Iron chelation improves ineffective erythropoiesis and iron overload in myelodysplastic syndrome mice | eLife [elifesciences.org]
- 4. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A crosstalk between hepcidin and IRE/IRP pathways controls ferroportin expression and determines serum iron levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Expression Changes of Hepcidin and Ferroportin 1 in Murine Model of Iron Overload] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring long-term efficacy of iron chelation treatment with biomagnetic liver susceptometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue‐Specific Regulation of Ferroportin in Wild‐Type and Hjv‐/‐ Mice Following Dietary Iron Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a key iron-chelating agent. The described protocol is applicable for the determination of the compound in bulk drug substances and can be adapted for analysis in various matrices. This method utilizes reversed-phase chromatography with an ion-pairing agent to achieve excellent separation and resolution.
Introduction
This compound belongs to the class of 3-hydroxypyridin-4-ones, which are recognized for their potent and selective iron-chelating properties. Accurate and precise analytical methods are crucial for the quality control of bulk drug substances and for pharmacokinetic and stability studies. The HPLC method outlined here provides a reliable approach for the determination of this compound. The methodology is based on established principles for the analysis of similar compounds, such as Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one).[1][2][3]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Heptanesulfonic acid sodium salt (ion-pairing agent, HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 2.0-2.2) with 5 mM Heptanesulfonic acid and Acetonitrile (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (pH 2.0-2.2) with Ion-Pairing Agent: Dissolve an appropriate amount of potassium dihydrogen phosphate and heptanesulfonic acid sodium salt in HPLC grade water to achieve the desired molarity (e.g., 20 mM phosphate buffer and 5 mM heptanesulfonic acid). Adjust the pH to 2.0-2.2 using orthophosphoric acid.
-
Mobile Phase: Prepare the mobile phase by mixing the prepared buffer and acetonitrile in the specified ratio. For instance, for an 80:20 (v/v) ratio, mix 800 mL of the buffer with 200 mL of acetonitrile. Degas the mobile phase before use.
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
Sample Solution: Prepare the sample solution by accurately weighing the sample and dissolving it in the mobile phase to a known concentration that falls within the calibration range.
Method Validation Parameters (Hypothetical Data)
The following tables present hypothetical data for key validation parameters of this HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | 0.9995 |
Table 3: Precision
| Precision Level | RSD (%) |
| Repeatability (Intra-day, n=6) | 0.9 |
| Intermediate Precision (Inter-day, n=6) | 1.3 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 50 | 99.5 |
| 75 | 100.2 |
| 100 | 99.8 |
Table 5: Limits of Detection and Quantitation
| Parameter | Hypothetical Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow for this compound.
Discussion
The use of an ion-pairing agent, such as heptanesulfonic acid, is crucial for retaining the relatively polar this compound on a reversed-phase column and achieving good peak shape.[1][4] The acidic pH of the mobile phase ensures the analyte is in a consistent ionization state, which is essential for reproducible chromatography. The elution times for 1-substituted 2-alkyl-3-hydroxypyrid-4-ones generally increase with the lipophilicity of the substituents.[1][4] Therefore, this compound is expected to have a slightly longer retention time than 1,2-dimethyl-3-hydroxypyrid-4-one under similar conditions.
For the analysis of this compound in biological matrices such as serum or urine, a sample preparation step is necessary to remove proteins and other interfering substances.[1][4] This typically involves protein precipitation with an acid like perchloric acid, followed by centrifugation.[1][4] The supernatant can then be directly injected into the HPLC system.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The protocol is detailed and can be readily implemented in a quality control or research laboratory. The provided hypothetical validation data demonstrates that the method is expected to be accurate, precise, and linear over a relevant concentration range.
References
- 1. Development of an HPLC method for measuring orally administered 1-substituted 2-alkyl-3-hydroxypyrid-4-one iron chelators in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic studies in humans with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Note: Quantification of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one in Biological Samples
Abstract
This document provides detailed protocols for the quantitative analysis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a potent iron chelator, in biological matrices such as plasma, serum, and urine. The methodologies described are primarily based on High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection, which are standard techniques for bioanalytical assays. This note is intended for researchers, scientists, and professionals in drug development who require robust and reproducible methods for pharmacokinetic and metabolic studies.
Introduction
This compound belongs to a class of orally active iron chelators designed to treat iron overload conditions, which can result from chronic blood transfusions in patients with thalassemia or from increased gastrointestinal iron absorption.[1][2] Accurate quantification of this compound and its metabolites in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for determining therapeutic efficacy and safety.[3][4] The primary analytical challenge lies in separating the polar chelator from endogenous components in complex biological samples.[5]
The methods outlined below provide a framework for sample preparation and instrumental analysis to achieve sensitive and specific quantification.
Mechanism of Action: Iron Chelation
This compound is a bidentate ligand that forms a stable, colored complex with iron (Fe³⁺) at a 3:1 molar ratio at physiological pH.[1] This process involves binding to labile iron pools within the body, such as non-transferrin-bound iron, and facilitating its excretion, primarily through the urine.[6][7] The effectiveness of chelation is dependent on sustaining adequate plasma concentrations of the drug.[8]
Experimental Protocols
Two primary analytical methods are detailed: HPLC with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and specificity, making it ideal for low-concentration samples.
Sample Preparation
Proper sample preparation is critical to remove interfering substances like proteins and lipids and to ensure the analyte is in a suitable solvent for injection.
Protocol 1: Protein Precipitation (for Plasma/Serum) This is a rapid and straightforward method suitable for both HPLC-UV and LC-MS/MS.
-
Aliquot Sample: Transfer 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with an appropriate internal standard (e.g., a structurally similar compound like 1-propyl-2-ethyl-3-hydroxypyridin-4-one).[9]
-
Precipitate Proteins: Add 600 µL of cold acetonitrile (B52724). For acidic analytes, 0.1% formic acid can be added to the acetonitrile.[10] An alternative is to use 0.5 M perchloric acid.[5]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube or an HPLC vial.
-
Evaporate & Reconstitute (Optional, for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[11]
Protocol 2: Liquid-Liquid Extraction (LLE) (for Plasma/Serum/Urine) LLE provides a cleaner extract compared to protein precipitation.
-
Aliquot and Buffer: Transfer 200 µL of the sample to a clean tube. Adjust pH to ~7.0 if necessary.
-
Add IS and Extract: Add the internal standard and 1 mL of an appropriate organic solvent (e.g., dichloromethane (B109758) or a mixture of acetonitrile and isopropanol).[9][12]
-
Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer & Evaporate: Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase for injection.[13]
Protocol 3: Direct Injection (for Urine) Urine samples often require minimal preparation.
-
Thaw and Vortex: Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge/Filter: Centrifuge at 4,000 x g for 5 minutes or filter through a 0.45 µm syringe filter to remove particulates.[5]
-
Dilute: Dilute the sample with the mobile phase or water as needed to fit within the calibration range.
-
Inject: Transfer to an HPLC vial for analysis.
HPLC-UV Method
This method is robust and suitable for quantifying higher concentrations of the analyte.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of a buffer and an organic solvent. A typical mobile phase is 20 mM phosphate (B84403) buffer (pH 2.0-2.2) with an ion-pairing agent like heptanesulfonic acid, and acetonitrile or methanol.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of the compound; typically around 280 nm, but can be optimized.
-
Injection Volume: 20 µL.
LC-MS/MS Method
This method provides the highest sensitivity and selectivity, making it the preferred choice for pharmacokinetic studies where low concentrations are expected.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Column: Reversed-phase C18 or UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile or Methanol with 0.1% Formic Acid
-
A gradient elution is typically used for better separation.
-
-
Flow Rate: 0.25 - 0.4 mL/min.[10]
-
Ionization Mode: ESI Positive or Negative, depending on the compound's structure.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.[13]
Method Validation Parameters
A summary of typical validation parameters for bioanalytical methods is presented below. These values should be established during method development.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | ~0.5 µM | 0.5 - 1.0 ng/mL[10] |
| Intra-day Precision (% RSD) | < 15% | < 10%[10] |
| Inter-day Precision (% RSD) | < 15% | < 12%[13] |
| Accuracy (% Bias) | Within ±15% | Within ±10%[10] |
| Extraction Recovery | 85 - 94%[12] | > 80% |
Experimental and Analytical Workflow
The overall process from sample collection to final data analysis follows a structured workflow to ensure data integrity and reproducibility.
Conclusion
The protocols described provide a robust foundation for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, sample throughput, and available instrumentation. For all applications, a thorough method validation is essential to ensure the reliability of the generated data in research and drug development settings.
References
- 1. New synthetic approach and iron chelating studies of 1-alkyl-2-methyl-3-hydroxypyrid-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral iron chelation with 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in iron loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between the pharmacokinetics and iron excretion pharmacodynamics of the new oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one in patients with thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies in humans with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an HPLC method for measuring orally administered 1-substituted 2-alkyl-3-hydroxypyrid-4-one iron chelators in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary iron excretion depends on the mode of administration of the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one in patients with homozygous beta-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC determination of 1,2-diethyl-3-hydroxypyridin-4-one (CP94), its iron complex [Fe(III) (CP94)3] and glucuronide conjugate [CP94-GLUC] in serum and urine of thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for the simultaneous determination of ethyl gallate and its major metabolite in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Liquid extraction and ion-pair HPLC for determination of hydrophilic 3-hydroxypyridin-4-one iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Laboratory Synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
Introduction:
1-Ethyl-2-methyl-3-hydroxypyrid-4-one is a bidentate chelating agent belonging to the 3-hydroxypyridin-4-one (HPO) class of compounds. These compounds are of significant interest in medicinal chemistry due to their high affinity and selectivity for iron (III), making them potential therapeutic agents for the treatment of iron overload diseases.[1][2][3][4] This document provides a detailed protocol for the laboratory synthesis of this compound, primarily through the reaction of maltol (B134687) with ethylamine (B1201723). The protocol described is a single-step synthetic pathway.[5]
Principle:
The synthesis involves a nucleophilic substitution reaction where the primary amine, ethylamine, displaces the ring oxygen in maltol (3-hydroxy-2-methyl-4-pyrone) to form the corresponding N-substituted pyridinone. The reaction is typically carried out in an aqueous solution under reflux conditions.
Experimental Protocol
Materials and Reagents:
-
Maltol (2-methyl-3-hydroxy-4-pyrone)
-
Ethylamine solution (e.g., 70% in water)
-
Decolorizing charcoal
-
Diethyl ether
-
Hydrochloric acid (optional, for salt formation)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
-
Beakers and graduated cylinders
-
Crystallizing dish
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine maltol (0.2 mol) and a solution of ethylamine (0.4 mol) in 300 ml of water.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 24 hours with continuous stirring.[5]
-
Decolorization: After 24 hours, cool the mixture and add a small amount of decolorizing charcoal. Stir the mixture for an additional 30 minutes.[5]
-
Filtration: Filter the hot mixture through a Büchner funnel to remove the charcoal.
-
Solvent Removal: Evaporate the filtrate to dryness using a rotary evaporator to obtain a solid residue.[5]
-
Purification (as Hydrochloride Salt):
-
Drying and Characterization: Dry the purified product in a desiccator. Characterize the compound by determining its melting point and, if available, by spectroscopic methods such as NMR and mass spectrometry.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound hydrochloride.
| Parameter | Value | Reference |
| Reactants | ||
| Maltol | 24 g (0.2 mol) | [5] |
| Ethylamine | 24.2 ml (0.4 mol) | [5] |
| Product | ||
| 1-Ethyl-2-methyl-3-hydroxypyridin-4-one hydrochloride | ||
| Yield | 11.4 g (33%) | [5] |
| Melting Point | 207-208°C | [5] |
| Literature Melting Point | 205-206°C | [5] |
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
References
- 1. New synthetic approach and iron chelating studies of 1-alkyl-2-methyl-3-hydroxypyrid-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethyl-2-methyl-3-hydroxypyrid-4-one in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-methyl-3-hydroxypyrid-4-one, also known by its synonyms CP94 and L1NEt, is a synthetic, orally active iron chelator. As a bidentate ligand, it forms a stable complex with ferric iron (Fe³⁺), effectively depleting intracellular iron levels. This targeted iron deprivation makes it a valuable tool for investigating iron-dependent cellular processes and a potential therapeutic agent in iron overload diseases and cancer. In cell culture studies, this compound is utilized to induce iron-deficient conditions, allowing for the elucidation of cellular responses to iron limitation, including effects on cell proliferation, apoptosis, and various signaling pathways. Its mechanism of action is primarily linked to the inhibition of iron-dependent enzymes and the generation of reactive oxygen species (ROS), which can trigger downstream cellular events.
Chemical Properties
| Property | Value |
| Synonyms | CP94, L1NEt, 1-Ethyl-2-methyl-3-hydroxy-4-pyridone |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO and ethanol |
Applications in Cell Culture
-
Induction of Iron Depletion: To study the cellular consequences of iron deficiency.
-
Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects on various cancer cell lines.[1][2][3]
-
Neuroscience: Exploring the role of iron in neurodegenerative diseases.
-
Cardiovascular Research: Studying the effects of iron chelation on cardiac cells.
-
Immunology: Investigating the role of iron in immune cell function.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving this compound (CP94) and its close analog, Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), which can be used as a reference for dose-ranging studies.
Table 1: Effective Concentrations of this compound (CP94)
| Cell Line | Assay | Effective Concentration | Observed Effect |
| A431 (Human squamous carcinoma) | Photodynamic Therapy Enhancement | 150 µM | Increased photobleaching and decreased cell viability |
Table 2: IC50 Values for Deferiprone (a close analog)
| Cell Line | Assay | IC50 Value | Exposure Time |
| MCF7 (Human breast cancer) | Cell Viability (SRB assay) | ~75-100 µM | 5 days |
| T47D (Human breast cancer) | Cell Viability (SRB assay) | ~75-100 µM | 5 days |
| Various Cancer Cell Lines | Cell Viability | ~10-100 µM | Not specified |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound (CP94)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete medium to achieve final concentrations ranging from 1 µM to 200 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells.
Cell Viability Assay Workflow
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This protocol describes how to assess the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound (CP94)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 50 µM, 100 µM, 150 µM) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Apoptosis Assay Workflow
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
This compound (CP94)
-
Complete cell culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
PBS
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold change in ROS production.
Signaling Pathways
The primary mechanism of action of this compound is the chelation of intracellular iron. This leads to the modulation of several key signaling pathways that are dependent on iron for their function.
Modulation of Signaling Pathways
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.
References
Application Notes and Protocols for in vivo Administration of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and Analogs in Animal Models
Disclaimer: Direct in vivo experimental data for 1-Ethyl-2-methyl-3-hydroxypyrid-4-one is limited in the reviewed literature. The following application notes and protocols are based on studies conducted with closely related analogs, primarily 1,2-diethyl-3-hydroxypyridin-4-one (B39708) and 1,2-dimethyl-3-hydroxypyrid-4-one (Deferiprone). These protocols can serve as a foundational guide for researchers and drug development professionals, with the recommendation that specific parameters be optimized for the exact compound of interest.
Introduction
This compound belongs to the hydroxypyridinone class of iron chelators. These compounds are investigated for their potential in treating iron overload conditions. This document provides a summary of in vivo applications, pharmacokinetic data, and detailed experimental protocols derived from studies on analogous compounds in animal models.
Applications in Animal Models
The primary application of hydroxypyridin-4-one derivatives in animal models is the study of iron chelation therapy. These compounds are evaluated for their efficacy in mobilizing and excreting excess iron, which is relevant for conditions such as thalassemia and hemochromatosis. Other potential, though less explored, applications include neuroprotection and cardioprotection, leveraging the role of iron in oxidative stress.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with hydroxypyridin-4-one analogs.
Table 1: Pharmacokinetic Parameters of 1,2-Diethyl-3-hydroxypyridin-4-one in Male Wistar Rats
| Parameter | Intravenous (IV) Dose | Oral Dose |
| Dose | 25, 50, 100 mg/kg | 100 mg/kg |
| AUC (µg/ml/hr) | 15, 36, 72 | - |
| Systemic Clearance | 1.5 L/hr/kg | - |
| Terminal Elimination Half-life | 2.02 hr | - |
| Volume of Distribution (steady state) | 2.69 L/kg | - |
| Oral Bioavailability | - | ~53% |
| Peak Blood Concentration Time | Metabolite A: ~0.75 hr | ~0.5 hr |
Data extracted from a study on the pharmacokinetics of 1,2-diethyl-3-hydroxypyridin-4-one in rats.
Table 2: Acute Oral Toxicity of Hydroxypyridin-4-one Analogs
| Compound | Animal Model | LD₅₀ (mg/kg) | Observed Adverse Effect Level |
| Ethyl Maltol and Iron Complexes | Kunming (KM) Mice | 743.88 | 9.18 mg/kg/day (LOAEL) |
| 1,2-dimethyl-3-hydroxypyrid-4-one (L1) | Uremic Rats | - | 40 mg/kg/day (NOAEL) |
Data from toxicity studies on ethyl maltol-iron complexes and 1,2-dimethyl-3-hydroxypyrid-4-one.
Experimental Protocols
Pharmacokinetic Analysis in a Conscious Rat Model
This protocol is adapted from a study on 1,2-diethyl-3-hydroxypyridin-4-one.
Objective: To determine the pharmacokinetic profile of a hydroxypyridinone analog following intravenous and oral administration.
Animal Model: Male Wistar rats with chronic cannulation.
Materials:
-
This compound (or analog)
-
Vehicle for administration (e.g., sterile saline)
-
Blood collection tubes (with anticoagulant)
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Procedure:
-
Animal Preparation: Utilize surgically prepared male Wistar rats with indwelling cannulas for blood sampling. Allow animals to recover from surgery before the study.
-
Dosing:
-
Intravenous (IV): Administer the compound at doses of 25, 50, and 100 mg/kg through the cannula.
-
Oral (PO): Administer the compound by gavage at a dose of 100 mg/kg.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points post-administration.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C until analysis.
-
HPLC Analysis: Assay the plasma samples for the parent compound and its metabolites using a validated reversed-phase HPLC method with UV detection.
-
Data Analysis: Calculate pharmacokinetic parameters such as AUC, clearance, half-life, and bioavailability using appropriate software.
Application Notes: In Vitro Iron Chelation Assay for 1-Ethyl-2-methyl-3-hydroxypyrid-4-one (Deferiprone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-methyl-3-hydroxypyrid-4-one, commonly known as Deferiprone (B1670187), is an orally active iron-chelating agent. It is primarily used in the clinical management of transfusional iron overload in patients with thalassemia major. Deferiprone is a bidentate chelator, meaning that three molecules of deferiprone bind to a single ferric (Fe³⁺) ion to form a stable 3:1 complex, which is then excreted primarily through the urine.[1] Its ability to permeate cell membranes allows it to access and chelate intracellular iron pools. The primary mechanism of action involves the sequestration of excess iron, thereby preventing the formation of harmful reactive oxygen species and reducing iron-induced oxidative damage to tissues and organs.
This document provides a detailed protocol for an in vitro spectrophotometric assay to determine the iron-chelating activity of Deferiprone. The assay is based on the ferrozine-iron complex formation. Ferrozine (B1204870) forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which has a maximum absorbance at 562 nm. In the presence of a chelating agent like Deferiprone, the formation of this complex is inhibited, as the chelator competes with ferrozine to bind the iron. The resulting decrease in absorbance at 562 nm is proportional to the iron-chelating activity of the substance being tested.
Mechanism of Action: Iron Chelation by Deferiprone
Deferiprone reduces iron-mediated toxicity by binding to excess iron, making it water-soluble and facilitating its excretion. This process decreases the labile iron pool within cells, which is the primary source of iron that participates in the Fenton reaction to generate highly toxic hydroxyl radicals. By chelating this free iron, Deferiprone mitigates oxidative stress and subsequent cellular damage.
Quantitative Data Summary
The following table summarizes the in vitro iron chelation activity of this compound (Deferiprone). Data was obtained from studies assessing its ability to remove iron from biological membranes. The assay conditions for this specific data involved incubating Deferiprone with red blood cell (RBC) membranes for 2 hours.
| Compound | Concentration (mmol/L) | Chelation Activity (% Iron Removal) | Assay System |
| This compound | 0.125 | 28% ± 15% | Thalassemic RBC Membranes[2] |
| (Deferiprone) | 0.5 | 68% ± 11% | Thalassemic RBC Membranes[2] |
| EDTA (Positive Control) | Varies | High | Standard Chelator |
| Deferoxamine (DFO) | 0.333 | Ineffective | Thalassemic RBC Membranes[2] |
Note: The provided data demonstrates a dose-dependent increase in iron removal by Deferiprone. For the ferrozine assay protocol below, a concentration range of 0.1 to 1.0 mmol/L for Deferiprone is recommended to determine an IC50 value.
Experimental Protocol: Ferrozine-Based Iron Chelation Assay
Principle
This assay quantifies the ability of a compound to chelate ferrous iron (Fe²⁺). The chelator (Deferiprone) competes with the chromogenic agent ferrozine for the available Fe²⁺ in the reaction mixture. The formation of the ferrozine-Fe²⁺ complex results in a magenta color with a maximum absorbance at 562 nm. The presence of Deferiprone reduces the amount of iron available to bind with ferrozine, leading to a decrease in color intensity. The percentage of chelation is calculated by comparing the absorbance of the test samples with a control that does not contain the chelator.
Materials and Reagents
-
This compound (Deferiprone)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Ferrozine (3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine)
-
HEPES buffer (or other suitable physiological pH buffer)
-
EDTA (Ethylenediaminetetraacetic acid) as a positive control
-
Deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
-
Calibrated micropipettes
Reagent Preparation
-
Deferiprone Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of Deferiprone in deionized water. Prepare serial dilutions from this stock solution to obtain the desired final concentrations for the assay (e.g., ranging from 0.1 to 1.0 mM).
-
Ferrous Sulfate Solution (2 mM): Dissolve 55.6 mg of FeSO₄·7H₂O in 100 mL of deionized water. Prepare this solution fresh on the day of the experiment.
-
Ferrozine Solution (5 mM): Dissolve 23.7 mg of ferrozine in 10 mL of deionized water.
-
EDTA Stock Solution (e.g., 10 mM): Prepare a stock solution of EDTA in deionized water to be used as a positive control. Prepare serial dilutions similar to the test compound.
Assay Procedure
-
Plate Setup: Add 50 µL of various concentrations of the Deferiprone solution (or EDTA positive control) to the wells of a 96-well microplate. For the control (blank) wells, add 50 µL of deionized water instead of the chelator.
-
Initiation of Chelation: Add 50 µL of the 2 mM ferrous sulfate solution to all wells.
-
Incubation: Mix gently and incubate the plate at room temperature for 10 minutes to allow the chelation reaction to occur.
-
Addition of Ferrozine: Add 100 µL of the 5 mM ferrozine solution to all wells to initiate the color-forming reaction.
-
Second Incubation: Mix the contents of the wells thoroughly and incubate at room temperature for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 562 nm using a microplate reader.
Data Analysis
The iron-chelating activity is calculated as a percentage of inhibition of ferrozine-Fe²⁺ complex formation using the following formula:
Chelating Activity (%) = [ (A₀ - A₁) / A₀ ] x 100
Where:
-
A₀ is the absorbance of the control (water, FeSO₄, and ferrozine).
-
A₁ is the absorbance of the test sample (Deferiprone, FeSO₄, and ferrozine).
The IC₅₀ value (the concentration of the chelator that inhibits 50% of ferrozine-Fe²⁺ complex formation) can be determined by plotting the percentage of chelating activity against the different concentrations of Deferiprone.
Experimental Workflow Diagram
References
- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferiprone (L1) chelates pathologic iron deposits from membranes of intact thalassemic and sickle red blood cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a compound of interest in the field of medicinal chemistry, particularly as an iron chelator. This document outlines detailed experimental protocols and presents key NMR data to aid in the structural elucidation and characterization of this molecule.
Introduction
This compound belongs to the class of 3-hydroxypyridin-4-ones, which are well-recognized for their high affinity and selectivity for Fe(III) ions. These compounds, including the clinically used drug Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), are vital in the treatment of iron overload disorders. The ethyl substitution at the 1-position of the pyridinone ring can influence the compound's lipophilicity and pharmacokinetic properties, making its detailed structural analysis crucial for drug development. NMR spectroscopy is the most powerful technique for the unambiguous structural characterization of such small molecules in solution.
Structural and NMR Data
The structure of this compound is presented below. The expected ¹H and ¹³C NMR spectral data are summarized in the following tables. The data for the target compound is predicted based on the known spectral data of its close structural analogs, particularly 1,2-dimethyl-3-hydroxypyrid-4-one (Deferiprone) and other 1-alkyl-2-methyl-3-hydroxypyrid-4-ones.
Structure:
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.2 - 7.4 | d | ~7.0 - 8.0 |
| H-6 | ~6.2 - 6.4 | d | ~7.0 - 8.0 |
| N-CH₂ | ~3.9 - 4.1 | q | ~7.0 |
| C-CH₃ | ~2.3 - 2.5 | s | - |
| N-CH₂-CH₃ | ~1.3 - 1.5 | t | ~7.0 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 147 |
| C-3 | ~150 - 152 |
| C-4 | ~170 - 172 |
| C-5 | ~110 - 112 |
| C-6 | ~135 - 137 |
| N-CH₂ | ~45 - 47 |
| C-CH₃ | ~12 - 14 |
| N-CH₂-CH₃ | ~14 - 16 |
Experimental Protocols
Detailed methodologies for the NMR analysis of this compound are provided below. These protocols are based on standard procedures for small molecule analysis.
Sample Preparation for NMR Spectroscopy
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)
-
High-quality 5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
Filter (optional)
Procedure:
-
Weigh 5-10 mg of the purified this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is a good choice for this class of compounds).
-
Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
1D NMR Data Acquisition (¹H and ¹³C)
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a standard probe.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024-4096 (or more, depending on concentration and desired signal-to-noise ratio)
-
Relaxation Delay (d1): 2 seconds
2D NMR Data Acquisition (COSY, HSQC, HMBC)
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Parameters: Standard parameters for the instrument can be used, with optimization of spectral widths in both dimensions to cover all proton signals.
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Parameters: The spectral width in the ¹H dimension should cover all proton signals, and the spectral width in the ¹³C dimension should cover the expected range of carbon signals (e.g., 0-180 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two- and three-bond couplings).
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Parameters: Similar to HSQC, with optimization of the long-range coupling delay to observe correlations over multiple bonds (typically optimized for J-couplings of 4-8 Hz).
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually or automatically.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak at δ 2.50 ppm can be used as a reference. For ¹³C NMR, the DMSO-d₆ solvent peak at δ 39.52 ppm is used.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of protons.
-
Use the 2D NMR data (COSY, HSQC, and HMBC) to confirm the assignments of all proton and carbon signals.
Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Mechanism of Action: Iron Chelation by 3-Hydroxypyridin-4-ones
Caption: Iron chelation mechanism of this compound.
Conclusion
These application notes provide a framework for the comprehensive NMR analysis of this compound. The provided protocols and predicted spectral data will be a valuable resource for researchers in the fields of medicinal chemistry and drug development working with this and related iron-chelating agents. The combination of 1D and 2D NMR techniques is essential for the complete and accurate structural characterization of this important class of compounds.
Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-methyl-3-hydroxypyrid-4-one is a heterocyclic compound of interest in pharmaceutical research and drug development, belonging to a class of compounds known for their metal-chelating properties. Accurate and sensitive quantification of this analyte and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of structurally similar compounds, such as Deferiprone.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of this compound and its potential primary metabolite, the glucuronide conjugate. These values are predicted based on the compound's structure and data from analogous compounds and should be confirmed experimentally.
| Analyte | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Predicted Product Ions (m/z) |
| This compound | C₈H₁₁NO₂ | 153.0790 | 154.0863 | 126.0550, 98.0597, 69.0444 |
| This compound Glucuronide | C₁₄H₁₉NO₈ | 329.1111 | 330.1183 | 154.0863 |
Experimental Protocols
Sample Preparation: Human Plasma
This protocol describes the preparation of human plasma samples for LC-MS/MS analysis using protein precipitation, a robust and straightforward technique for removing proteins that can interfere with the analysis.
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Internal Standard (IS) solution (e.g., isotopically labeled this compound or a structural analog like 1,2-dimethyl-3-hydroxypyrid-4-one (Deferiprone) at a concentration of 100 ng/mL in 50% methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
HPLC vials with inserts
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard solution to the plasma sample and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial with an insert.
-
The sample is now ready for injection into the LC-MS/MS system.
Sample Preparation: Human Urine
For urine samples, a simple dilution is typically sufficient to prepare the sample for LC-MS/MS analysis.
Materials:
-
Human urine
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (as described for plasma)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Thaw urine samples at room temperature and vortex to mix.
-
Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 880 µL of 50% methanol in water.
-
Add 20 µL of the Internal Standard solution and vortex to mix.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
LC-MS/MS Analysis
This section provides a recommended starting point for the LC-MS/MS method parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, then ramp to 95% B over 3 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min. (Total run time: 6 min) |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | This compound: 154.1 > 126.1 (Quantifier), 154.1 > 98.1 (Qualifier)Glucuronide Metabolite: 330.1 > 154.1Internal Standard (Deferiprone): 140.1 > 98.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound in plasma.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound in positive ESI mode.
Application Notes and Protocols for 1-Ethyl-2-methyl-3-hydroxypyrid-4-one (Deferiprone) in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Ethyl-2-methyl-3-hydroxypyrid-4-one, commonly known as Deferiprone (B1670187) (DFP), is an orally active, blood-brain barrier-penetrating iron chelator.[1] Its primary mechanism of action involves binding to ferric ions (Fe3+), forming a stable complex that is subsequently excreted, thereby reducing iron overload in various tissues, including the brain.[2] Dysregulated iron homeostasis and subsequent iron accumulation in specific brain regions are implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Friedreich's Ataxia (FA).[1] Excess iron can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress, mitochondrial dysfunction, and neuronal cell death.[2][3] Deferiprone's ability to chelate excess iron makes it a compound of interest for therapeutic intervention in these disorders.[4]
These application notes provide an overview of the use of Deferiprone in preclinical models of neurodegenerative diseases, including quantitative data summaries and detailed experimental protocols.
Application in Alzheimer's Disease (AD) Models
While preclinical data in transgenic mouse models of Alzheimer's amyloidosis are not extensively published, some studies have explored Deferiprone's effects in other AD models.[1] A study using rabbits fed a cholesterol-enriched diet, which induces AD-like pathology, showed that Deferiprone administration significantly decreased levels of amyloid-β (Aβ) peptides (Aβ40 and Aβ42) and BACE1, the enzyme that initiates Aβ production.[5] Deferiprone also reduced the hyperphosphorylation of tau protein.[5] However, it's important to note that a recent clinical trial in humans with early AD indicated that Deferiprone treatment was associated with an accelerated rate of cognitive decline, challenging the therapeutic hypothesis of iron reduction in this context.[6][7][8]
Quantitative Data Summary: Deferiprone in a Rabbit Model of AD
| Parameter | Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Aβ40 Levels | Cholesterol-fed Rabbit | Deferiprone | 10 and 50 mg/kg/day | 12 weeks | Significant decrease | [5] |
| Aβ42 Levels | Cholesterol-fed Rabbit | Deferiprone | 10 and 50 mg/kg/day | 12 weeks | Significant decrease | [5] |
| BACE1 Levels | Cholesterol-fed Rabbit | Deferiprone | 10 and 50 mg/kg/day | 12 weeks | Significant decrease | [5] |
| Tau Phosphorylation | Cholesterol-fed Rabbit | Deferiprone | 10 and 50 mg/kg/day | 12 weeks | Reduction | [5] |
Experimental Protocol: Morris Water Maze (MWM) for Cognitive Assessment
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory deficits in rodent models of AD.[9][10][11]
Materials:
-
Circular pool (150 cm diameter, 50 cm depth)[9]
-
Submerged platform (10 cm diameter)[9]
-
Water opacifier (e.g., non-toxic white tempera paint)[9]
-
High-contrast spatial cues[9]
-
Video tracking software[12]
Procedure:
-
Habituation (Day 1): Allow mice to swim freely in the pool with a visible, flagged platform for 60 seconds to learn that there is an escape route.[12]
-
Spatial Acquisition (Days 2-5):
-
The pool is filled with opaque water, and the platform is submerged 1 cm below the surface in a fixed quadrant.[9]
-
Mice are subjected to four trials per day, starting from different quadrants.
-
Each trial lasts until the mouse finds the platform or for a maximum of 60-90 seconds. If the mouse fails to find the platform, it is gently guided to it.
-
Record the latency to find the platform and the swim path.[12]
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.[12]
-
Record the time spent in the target quadrant where the platform was previously located.
-
Proposed Mechanism of Action in AD Models
Application in Parkinson's Disease (PD) Models
Increased iron levels in the substantia nigra are a hallmark of Parkinson's disease.[13] Animal studies using neurotoxin-based models of PD, such as the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models, have shown that iron chelators can be neuroprotective.[14][15][16] Deferiprone has been shown to rescue behavioral deficits in a transgenic mouse model of alpha-synuclein (B15492655) aggregation.[17] However, clinical trial results in PD patients have been inconsistent, with some studies suggesting a lack of significant benefit or even a worsening of symptoms.[18][19]
Quantitative Data Summary: Deferiprone in a PD Mouse Model
| Parameter | Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Motor Performance (Rotarod) | aSyn A53T Transgenic + Neonatal Iron Feeding | Deferiprone | Not specified | From day 100 | Significant improvement in learning abilities | [17] |
| Cognitive Function (Novel Object Recognition) | aSyn A53T Transgenic + Neonatal Iron Feeding | Deferiprone | Not specified | From day 100 | Significant improvement | [17] |
| Iron Content (Dentate & Caudate Nucleus) | Early Onset PD Patients | Deferiprone | 10 or 15 mg/kg BID | 6 months | Reduced iron content compared to placebo | [13][20] |
| Motor-UPDRS Scores | Early Onset PD Patients | Deferiprone | 30 mg/kg | 6 months | Trend for improvement (not significant) | [13][20] |
Experimental Protocol: Rotarod Test for Motor Coordination
The Rotarod test is a standard method to assess motor coordination and balance in rodent models of PD.[21][22][23]
Materials:
-
Rotarod apparatus for mice[21]
Procedure:
-
Training Phase (3 days):
-
Testing Phase:
Proposed Mechanism of Action in PD Models
Application in Friedreich's Ataxia (FA) Models
Friedreich's ataxia is an inherited neurodegenerative disorder caused by a deficiency in the mitochondrial protein frataxin, leading to mitochondrial iron accumulation.[26][27] Deferiprone has been shown to be effective in cellular and animal models of FA.[26][28] Clinical studies have suggested that low-dose Deferiprone may reduce disease progression and improve cardiac hypertrophy.[26][29]
Quantitative Data Summary: Deferiprone in FA Patients
| Parameter | Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Friedreich's Ataxia Rating Scale (FARS) | FA Patients | Deferiprone | 20 mg/kg/day | 6 months | No significant change (similar to placebo) | [29] |
| International Cooperative Ataxia Rating Scale (ICARS) | FA Patients with less severe disease | Deferiprone | 20 mg/kg/day | 6 months | Suggested benefit | [29] |
| Left Ventricular Mass Index | FA Patients | Deferiprone (20 or 40 mg/kg/day) | 6 months | Decline compared to an increase in placebo | [29] | |
| Neurological Function | FA Patients | Deferiprone (20 mg/kg/day) + Idebenone | 10-24 months | Overall increase in FARS score | [28] |
General Protocol: Preparation and Administration of Deferiprone in Mice
Preparation of Deferiprone Solution:
-
Deferiprone can be dissolved in a suitable solvent and then diluted with an aqueous buffer like PBS (pH 7.2).[30]
-
For oral gavage, a final concentration of approximately 0.5 mg/mL can be prepared.[30]
-
Aqueous solutions are not recommended for storage for more than one day.[30]
-
Alternatively, for administration in drinking water, Deferiprone can be dissolved to a concentration of 1 mg/mL.[31][32]
Oral Gavage Administration:
-
Weigh the mouse to determine the correct dosage volume.[30]
-
Use an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice).[30]
-
Measure the needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth.[30]
-
Firmly restrain the mouse to immobilize the head.[30]
-
Gently insert the gavage needle into the esophagus and administer the solution.[30]
Signaling Pathways Modulated by Deferiprone
Studies have shown that Deferiprone and its derivatives can modulate several signaling pathways associated with neuroprotection. These include the inhibition of p38 MAP kinase and JNK kinase activation and the prevention of the loss of PI3 kinase activity in response to toxic stress.[33]
Safety and Handling
Deferiprone is generally well-tolerated at lower doses.[29] However, potential side effects include gastrointestinal disturbances and, more seriously, neutropenia and agranulocytosis, which necessitates regular monitoring of blood counts in clinical settings.[1][29] Appropriate personal protective equipment should be used when handling the compound.
References
- 1. alzforum.org [alzforum.org]
- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 3. Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deferiprone reduces amyloid-β and tau phosphorylation levels but not reactive oxygen species generation in hippocampus of rabbits fed a cholesterol-enriched diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From Hope to Setback: Study Reveals Deferiprone Accelerates Cognitive Decline in Alzheimer’s Trial | medtigo [medtigo.com]
- 8. Deferiprone in Alzheimer DiseaseA Randomized Clinical Trial | The Medical Education Network | eLecture [meded.co.za]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Brain iron chelation by deferiprone in a phase 2 randomised double-blinded placebo controlled clinical trial in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of the Iron Chelator Deferiprone in Parkinson's Disease [ctv.veeva.com]
- 15. Brain iron chelation by deferiprone in a phase 2 randomised double-blinded placebo controlled clinical trial in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analogues of desferrioxamine B designed to attenuate iron-mediated neurodegeneration: synthesis, characterisation and activity in the MPTP-mouse model of Parkinson's disease - Metallomics (RSC Publishing) [pubs.rsc.org]
- 17. Deferiprone Rescues Behavioral Deficits Induced by Mild Iron Exposure in a Mouse Model of Alpha-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic modalities of deferiprone in Parkinson's disease: SKY and EMBARK studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of the iron‐chelating agent, deferiprone, in patients with Parkinson's disease: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. researchgate.net [researchgate.net]
- 23. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 24. scispace.com [scispace.com]
- 25. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 26. Clinical Experience With Deferiprone Treatment for Friedreich Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Deferiprone for the treatment of Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. friedreichsataxianews.com [friedreichsataxianews.com]
- 29. Deferiprone in Friedreich ataxia: a 6-month randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. The Oral Iron Chelator Deferiprone Protects Against Systemic Iron Overload–Induced Retinal Degeneration in Hepcidin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Oral Iron Chelator Deferiprone Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Characterization of the neuroprotective potential of derivatives of the iron chelating drug deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the recommended three-step synthesis from maltol (B134687).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Benzylated Maltol (Step 1) | Incomplete reaction due to insufficient base or reaction time. | Ensure the molar equivalence of sodium hydroxide (B78521) to maltol. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reflux time if necessary. |
| Hydrolysis of benzyl (B1604629) chloride. | Use fresh, high-purity benzyl chloride and ensure anhydrous conditions during the initial phase of the reaction. | |
| Low Yield of 1-Ethyl-2-methyl-3-benzyloxypyrid-4-one (Step 2) | Inefficient reaction between benzylated maltol and ethylamine (B1201723). | Use a sufficient excess of ethylamine. Ensure the reaction is heated adequately, as reflux is often required. The use of a sealed tube for reactions at elevated temperatures can also be beneficial. |
| Side reactions due to residual base from the previous step. | Thoroughly wash and dry the benzylated maltol before proceeding to the amination step. | |
| Low Yield of Final Product (Step 3) | Incomplete debenzylation. | Ensure the palladium on carbon (Pd/C) catalyst is active. Increase the hydrogen pressure or reaction time. Monitor the reaction by TLC until the starting material is consumed. |
| Catalyst poisoning. | Use high-purity solvents and reagents. Ensure the starting material is free of impurities that could poison the catalyst. | |
| Product Contamination/Difficulty in Purification | Presence of unreacted starting materials or side products. | Optimize the reaction conditions in each step to drive the reaction to completion. For purification, recrystallization from an ethanol (B145695)/diethyl ether mixture is commonly effective. Column chromatography can be employed if recrystallization is insufficient. |
| Formation of polymeric byproducts in one-step synthesis. | The unprotected 3-hydroxyl group of maltol can act as a competing nucleophile, leading to polymer formation. It is highly recommended to use the three-step synthesis with a protecting group to avoid this.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and generally higher-yielding method is a three-step synthesis starting from maltol. This process involves:
-
Protection of the 3-hydroxyl group of maltol, typically through benzylation.
-
Reaction of the resulting 3-benzyloxy-2-methyl-4-pyrone with ethylamine to form the pyridinone ring.
-
Removal of the benzyl protecting group via catalytic hydrogenation to yield the final product.[2][3]
Q2: Can I synthesize this compound in a single step?
A2: Yes, a one-step synthesis is possible by directly reacting maltol with an excess of ethylamine in water under reflux.[4] However, this method is generally associated with a lower yield (around 33%) compared to the three-step method (around 45%).[4] The lower yield is attributed to the unprotected 3-hydroxyl group acting as a competing nucleophile.[1]
Q3: Why is the protection of the hydroxyl group of maltol important?
A3: Protecting the 3-hydroxyl group, for instance with a benzyl group, prevents it from acting as a competing nucleophile during the amination step.[1] This minimizes the formation of polymeric byproducts and significantly improves the overall yield of the desired pyridinone.[5]
Q4: What are the typical reaction conditions for the catalytic hydrogenation (debenzylation) step?
A4: The debenzylation is typically carried out using a 5% or 10% Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is often performed in an ethanol/water mixture under acidic conditions (e.g., with hydrochloric acid).[6]
Q5: How can I purify the final product?
A5: The final product, often obtained as a hydrochloride salt, can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and diethyl ether.[4]
Data Presentation
Table 1: Comparison of Reported Yields for Different Synthetic Routes
| Compound | Synthetic Method | Key Steps | Reported Yield | Reference |
| This compound | Three-Step | Benzylation, Amination, Debenzylation | ~45% | [4] |
| This compound | One-Step | Direct reaction of maltol and ethylamine | ~33% | [4] |
| 1-Propyl-2-methyl-3-hydroxypyrid-4-one | Three-Step | Benzylation, Amination, Debenzylation | 78% | |
| 1-Pentyl-2-methyl-3-hydroxypyrid-4-one | Three-Step | Benzylation, Amination, Debenzylation | 76% |
Experimental Protocols
Protocol 1: Three-Step Synthesis of this compound
Step 1: Synthesis of 3-Benzyloxy-2-methyl-4-pyrone (Benzylated Maltol)
-
Dissolve maltol in methanol.
-
Add an aqueous solution of sodium hydroxide (1.1 molar equivalents).
-
Add benzyl chloride (1.1 molar equivalents).
-
Reflux the mixture for approximately 6 hours.
-
Remove the solvent by rotary evaporation.
-
Resuspend the residue in water and extract with dichloromethane.
-
Wash the combined organic layers with a 5% sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
Step 2: Synthesis of 1-Ethyl-2-methyl-3-benzyloxypyrid-4-one
-
Dissolve the benzylated maltol in an ethanol/water mixture.
-
Add aqueous ethylamine (1.5 molar equivalents) followed by a 2N sodium hydroxide solution.
-
Reflux the mixture for 12 hours.
-
Acidify the reaction mixture to pH 1 with hydrochloric acid.
-
Reduce the volume by rotary evaporation, add water, and wash with diethyl ether.
-
Adjust the aqueous layer to pH 7 with 10N sodium hydroxide.
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
Step 3: Synthesis of this compound Hydrochloride
-
Dissolve the 1-Ethyl-2-methyl-3-benzyloxypyrid-4-one in an ethanol/water mixture.
-
Adjust the pH to 1 with hydrochloric acid.
-
Add 5% Palladium on Carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) for approximately 4 hours.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to yield a solid.
-
Recrystallize the solid from an ethanol/diethyl ether mixture to obtain the pure product.[4]
Protocol 2: One-Step Synthesis of this compound
-
Add maltol to a solution of ethylamine (2 molar equivalents) in water.
-
Reflux the mixture for 24 hours.
-
Add decolorizing charcoal and stir for 30 minutes.
-
Filter the mixture and evaporate the filtrate to obtain a solid.
-
Dissolve the solid in an ethanol/hydrochloric acid mixture.
-
Evaporate the solvent and recrystallize the resulting solid from an ethanol/diethyl ether mixture.[4]
Visualizations
Caption: Three-Step Synthesis Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. brieflands.com [brieflands.com]
- 2. New synthetic approach and iron chelating studies of 1-alkyl-2-methyl-3-hydroxypyrid-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one from its reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Recrystallization
-
Question: I am getting a very low yield after recrystallizing my crude this compound from an ethanol (B145695)/ether solvent system. What could be the cause?
-
Answer: Low recovery during recrystallization can be attributed to several factors:
-
Excessive Solvent: Using too much ethanol to dissolve the crude product will keep a significant amount of the desired compound in the solution even after cooling and adding diethyl ether. Use only the minimum amount of hot ethanol required to dissolve the crude solid.
-
Incomplete Precipitation: The addition of diethyl ether as an anti-solvent is crucial for precipitating the product. Ensure you are adding a sufficient volume of ether and that the solution is adequately cooled to minimize the solubility of your product.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals. Gradual cooling is recommended for the formation of pure crystals.
-
Loss during Filtration: Ensure that the filter paper is properly fitted to the funnel to avoid any loss of solid material during the collection of the crystals. Wash the collected crystals with a minimal amount of cold solvent to remove residual impurities without dissolving a significant portion of the product.
-
Issue 2: Product is an Oil or Gummy Solid and Fails to Crystallize
-
Question: My product has separated as an oil or a sticky solid instead of fine crystals during recrystallization. How can I induce crystallization?
-
Answer: Oiling out can occur if the melting point of the solid is lower than the boiling point of the solvent or if the solution is supersaturated. Here are some techniques to induce crystallization:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.
-
Lowering the Temperature: Ensure the solution is thoroughly cooled. Placing the flask in an ice bath can sometimes promote crystallization.
-
Solvent Adjustment: If the product is too soluble, you can try adding a different anti-solvent in which the product is less soluble.
-
Issue 3: Impurities are Present in the Final Product (Confirmed by NMR or HPLC)
-
Question: My final product is not pure. I can see peaks corresponding to starting materials or other byproducts in my analytical data. What purification strategy should I use?
-
Answer: If recrystallization alone is insufficient, a multi-step purification approach is recommended:
-
Acid-Base Extraction: Since this compound is a basic compound, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
-
Column Chromatography: For impurities with similar solubility profiles, column chromatography is an effective purification method. Given that this compound is a polar compound, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase. A polar mobile phase, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and methanol, is a good starting point. The polarity of the mobile phase can be adjusted to achieve optimal separation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of this compound?
-
A1: Common impurities can include unreacted starting materials such as maltol (B134687) and ethylamine, as well as potential side-products formed during the reaction. If a benzyl-protected intermediate is used, then residual benzylated pyridinone could also be an impurity.[1][2]
-
-
Q2: What is the best solvent system for the recrystallization of this compound?
-
A2: A common and effective solvent system for the recrystallization of this compound hydrochloride is a mixture of ethanol and diethyl ether.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then diethyl ether is added to induce precipitation of the purified product.
-
-
Q3: What analytical techniques are recommended for assessing the purity of the final product?
-
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the compound and identify any impurities.[2] Melting point determination is also a useful indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.[2]
-
-
Q4: How can I remove colored impurities from my product?
-
A4: If your product has a persistent color, it may be due to polymeric or highly conjugated impurities. Treating a solution of the crude product with activated charcoal can effectively adsorb these colored impurities. After stirring with charcoal for a short period, the charcoal is removed by filtration.
-
Data Presentation
Table 1: Purification and Physicochemical Data for this compound Hydrochloride
| Parameter | Value | Reference |
| Purification Method | Recrystallization | [2] |
| Recrystallization Solvents | Ethanol / Diethyl Ether | [2] |
| Reported Yield | 33% | [2] |
| Melting Point | 207-208 °C | [2] |
| Appearance | White Powder | [2] |
Experimental Protocols
Protocol 1: Purification of this compound Hydrochloride by Recrystallization [2]
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes.
-
Filtration (Optional): If charcoal was used, perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool to room temperature slowly. Once cooled, gradually add diethyl ether to the solution while stirring. The product will precipitate out as a white solid.
-
Cooling: Cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common issues during the purification process.
References
- 1. New synthetic approach and iron chelating studies of 1-alkyl-2-methyl-3-hydroxypyrid-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an HPLC method for measuring orally administered 1-substituted 2-alkyl-3-hydroxypyrid-4-one iron chelators in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Ethyl-2-methyl-3-hydroxypyrid-4-one solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered with 1-Ethyl-2-methyl-3-hydroxypyrid-4-one (also known as Deferiprone) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is an orally active iron chelator used in the treatment of iron overload. Its efficacy is dependent on its bioavailability, which is significantly influenced by its solubility in aqueous media for absorption in the gastrointestinal tract. Challenges in achieving adequate and consistent solubility can impact experimental reproducibility and therapeutic outcomes.
Q2: My this compound, dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous buffer. Why does this happen and how can I prevent it?
A2: This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility. The compound is soluble in the organic solvent but becomes supersaturated when introduced to the aqueous "anti-solvent," causing it to crash out of solution. To prevent this, you can try the following:
-
Slower Addition and Vigorous Stirring: Add the stock solution dropwise to the aqueous buffer while stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Lower Final Concentration: Reducing the final concentration of the compound in the aqueous solution may keep it below its solubility limit.
-
Co-solvents: Employing a co-solvent system can increase the solubility of the compound in the final aqueous solution.
Q3: How does pH affect the solubility of this compound?
A3: this compound is an ionizable molecule. Its solubility is highly pH-dependent. As a weakly acidic compound, increasing the pH of the solution will lead to the formation of a more soluble anionic salt, thereby increasing its aqueous solubility.
Q4: What are some common techniques to enhance the aqueous solubility of this compound?
A4: Several methods can be employed to improve the solubility of this compound:
-
pH Adjustment: As mentioned, increasing the pH can significantly enhance solubility.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the compound within cyclodextrin molecules can improve its apparent solubility.
-
Salt Formation: Creating a salt of the compound with a suitable counter-ion can lead to a substantial increase in solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound (Deferiprone)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | PubChem |
| Molecular Weight | 165.19 g/mol | PubChem |
| Melting Point | 181-184 °C | PubChem |
| pKa | 9.9 | PubChem |
| logP | 0.6 | PubChem |
Table 2: Aqueous Solubility of this compound (Deferiprone) at Different pH Values (25 °C)
| pH | Solubility (mg/mL) |
| 1.2 | 10.5 |
| 4.5 | 11.2 |
| 6.8 | 12.0 |
| 7.4 | 12.1 |
Table 3: Solubility of this compound (Deferiprone) in Co-solvent Systems at 25 °C
| Co-solvent System (v/v) | Solubility (mg/mL) |
| Water | 12.1 |
| Ethanol:Water (20:80) | 25.8 |
| Propylene Glycol:Water (20:80) | 35.2 |
| Polyethylene Glycol 400:Water (20:80) | 41.5 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the determination of the thermodynamic equilibrium solubility of this compound.
Materials:
-
This compound powder
-
Purified water (or relevant aqueous buffer)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous medium.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with the mobile phase to a suitable concentration for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.
Protocol 2: Enhancement of Solubility using Cyclodextrins (Kneading Method)
This protocol outlines a simple method for preparing an inclusion complex of this compound with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water
-
Ethanol
-
Vacuum oven
Procedure:
-
Weigh stoichiometric amounts of this compound and HP-β-CD (e.g., a 1:1 molar ratio).
-
Transfer both powders to a mortar.
-
Add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.
-
Dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The dried product is the inclusion complex, which can be characterized and its solubility tested using Protocol 1.
Signaling Pathway and Experimental Workflow
Iron Chelation Mechanism
This compound is a bidentate ligand that chelates ferric iron (Fe³⁺) in a 3:1 ratio (three ligand molecules to one iron ion). This process is crucial for its therapeutic effect in removing excess iron from the body.
Experimental Workflow for Solubility Enhancement
The following workflow illustrates a logical sequence of experiments to address the solubility issues of this compound.
Technical Support Center: Stability of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
This technical support center provides guidance on the stability of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one in various solvents. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
1-alkyl-2-methyl-3-hydroxypyrid-4-ones are generally water-soluble and stable across a wide pH range.[1] However, the specific stability of this compound in different organic solvents and under various stress conditions should be experimentally determined.
Q2: In which solvents is this compound expected to be soluble?
Based on the solubility information for the related compound Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), this compound is expected to be sparingly soluble in water and methanol (B129727), and slightly soluble in ethanol (B145695) and chloroform.[2]
Q3: What are the typical conditions that can cause degradation of this compound?
Based on forced degradation studies of the closely related compound Deferiprone, this compound may be susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.[2][3] It is expected to be relatively stable under photolytic conditions.[3]
Q4: How should I prepare stock solutions of this compound for stability studies?
For the related compound Deferiprone, a standard solution was prepared by dissolving the bulk drug in a 100 mmol L-1 acetate (B1210297) buffer solution at pH 4.0.[4] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be kept in the dark at 4°C.[4] The stability of the compound in the chosen solvent should be verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peak in HPLC analysis of a freshly prepared solution. | Impurity in the starting material or degradation during dissolution. | - Ensure the purity of the this compound raw material. - Use a lower temperature for dissolution if thermal degradation is suspected. - Analyze the solution immediately after preparation. |
| Rapid degradation of the compound in solution. | - Inappropriate solvent or pH. - Presence of oxidizing agents. - Exposure to light or high temperature. | - Perform a solvent screening to identify a more stable formulation. - Adjust the pH of the solution to a more neutral range if possible. - Use de-gassed solvents and protect the solution from light and heat. |
| Inconsistent results in stability studies. | - Inconsistent storage conditions. - Variability in analytical methodology. - Non-homogeneous sample. | - Ensure precise control of temperature, humidity, and light exposure. - Validate the analytical method for precision, accuracy, and linearity. - Ensure complete dissolution and proper mixing of the sample before analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a buffer) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is adapted from established methods for the related compound, Deferiprone.[2][3]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 60 volumes of Mixed Phosphate buffer (KH₂PO₄ + K₂HPO₄) pH 3.0 and 40 volumes of methanol |
| Flow Rate | 1.0 mL/min |
| Detection | PDA detector at 280 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]
Data Summary
The following table provides an expected stability profile for this compound based on data from the closely related compound Deferiprone. This information should be used for guidance only, and experimental verification is essential.
| Condition | Solvent/Medium | Expected Stability | Reference |
| Acidic | 1N HCl | Susceptible to degradation | [2][3] |
| Alkaline | 1N NaOH | Susceptible to degradation | [2][3] |
| Oxidative | 30% H₂O₂ | Susceptible to degradation | [2][3] |
| Thermal | 80°C | Susceptible to degradation | [2][3] |
| Photolytic | UV/Visible Light | Stable | [3] |
| Aqueous Buffer | Acetate Buffer pH 4.0 | Stable for short-term storage at 4°C in the dark | [4] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
Technical Support Center: Synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary synthetic routes for this compound:
-
One-Pot Synthesis: This method involves the direct reaction of maltol (B134687) or ethyl maltol with ethylamine (B1201723) in a suitable solvent system, such as water or a mixture of water and ethanol (B145695). This is a simpler and more direct route.
-
Multi-Step Synthesis with a Protecting Group: This route involves the protection of the hydroxyl group of maltol, typically by benzylation, to form 3-(benzyloxy)-2-methyl-4H-pyran-4-one. This intermediate is then reacted with ethylamine to form 3-(benzyloxy)-1-ethyl-2-methylpyridin-4(1H)-one. The final step is the debenzylation of this intermediate to yield the desired product.[1] This method can offer better control over side reactions.
Q2: What are the most common impurities encountered in the synthesis of this compound?
A2: The most frequently observed impurities include:
-
Unreacted Starting Materials: Residual maltol or ethyl maltol from the initial step of the synthesis.
-
Pyrrolinone Impurity: A key byproduct formed through a side reaction, identified as 1-ethyl-3-(ethylamino)-1,5-dihydro-2H-pyrrol-2-one.
-
Benzylated Intermediate: In the multi-step synthesis, incomplete debenzylation can lead to the presence of 3-(benzyloxy)-1-ethyl-2-methylpyridin-4(1H)-one in the final product.
-
Over-alkylation Products: The reaction of ethylamine with the product or intermediates can potentially lead to the formation of diethylamine (B46881) and subsequent byproducts.
Q3: How can I detect and quantify impurities in my sample?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the separation and quantification of this compound and its impurities.[2] Key parameters for an HPLC method typically include a C18 column and a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). UV detection at an appropriate wavelength (e.g., 280 nm) is used for quantification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Presence of Unreacted Starting Material (Maltol/Ethyl Maltol) in the Final Product
-
Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or incorrect stoichiometry of reactants.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the disappearance of the starting material.
-
Temperature: Ensure the reaction is conducted at the optimal temperature as specified in the protocol. For the reaction of maltol with ethylamine, reflux conditions are often required.
-
Stoichiometry: Using a slight excess of the more volatile reactant, ethylamine, can help drive the reaction to completion.
-
-
Possible Cause 2: Inefficient Purification. The purification method may not be adequate to separate the product from the unreacted starting material.
-
Troubleshooting:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a common method for purification. Ensure the appropriate solvent polarity and cooling conditions are used to maximize the precipitation of the pure product while leaving impurities in the mother liquor.
-
Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed.
-
Issue 2: Formation of a Significant Amount of the Pyrrolinone Impurity
-
Possible Cause: Side Reaction of Ethylamine. The pyrrolinone impurity, 1-ethyl-3-(ethylamino)-1,5-dihydro-2H-pyrrol-2-one, is believed to form from a side reaction involving the amine.
-
Troubleshooting:
-
Control of Reaction Conditions: The formation of this impurity may be favored under certain pH and temperature conditions. Careful control of the reaction pH, particularly avoiding strongly basic conditions for extended periods, may help minimize its formation.
-
Order of Reagent Addition: In some cases, the order of addition of reagents can influence the distribution of products. Experiment with adding the amine portion-wise to the reaction mixture.
-
Issue 3: Incomplete Debenzylation in the Multi-Step Synthesis
-
Possible Cause 1: Inactive Catalyst. The palladium on carbon (Pd/C) catalyst used for hydrogenation may be old or poisoned.
-
Troubleshooting:
-
Use Fresh Catalyst: Ensure the Pd/C catalyst is fresh and active.
-
Avoid Catalyst Poisons: Certain functional groups can poison the catalyst. Ensure all reagents and solvents are of high purity.
-
-
Possible Cause 2: Insufficient Hydrogen Pressure or Reaction Time. The hydrogenation reaction may not have proceeded to completion.
-
Troubleshooting:
-
Hydrogen Pressure: Ensure the reaction is carried out under the recommended hydrogen pressure.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the benzylated intermediate.
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| Ethyl Maltol | 2-Ethyl-3-hydroxy-4H-pyran-4-one | C₇H₈O₃ | 140.14 | Unreacted starting material |
| 1-Ethyl-3-(ethylamino)-1,5-dihydro-2H-pyrrol-2-one | (Structure to be confirmed, analogous to Deferiprone Impurity A) | C₈H₁₄N₂O | 154.21 | Side reaction of ethylamine |
| 3-(Benzyloxy)-1-ethyl-2-methylpyridin-4(1H)-one | C₁₅H₁₇NO₂ | 243.30 | Incomplete debenzylation |
Experimental Protocols
Synthesis of this compound (One-Pot Method)
Materials:
-
Maltol
-
Ethylamine (70% in water)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Activated charcoal
Procedure:
-
To a round-bottom flask, add maltol (1 equivalent) and deionized water.
-
Add ethylamine (2 equivalents) to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
After 24 hours, add activated charcoal to the hot solution and continue to stir for 30 minutes.
-
Filter the hot mixture through celite to remove the charcoal.
-
Evaporate the filtrate to dryness under reduced pressure to obtain a solid.
-
Dissolve the solid in a minimal amount of hot ethanol and add a few drops of concentrated HCl.
-
Cool the solution and add diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add diethyl ether until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/ether mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: One-pot synthesis of this compound.
Caption: Troubleshooting workflow for impurity identification and resolution.
References
- 1. New synthetic approach and iron chelating studies of 1-alkyl-2-methyl-3-hydroxypyrid-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC determination of 1,2-diethyl-3-hydroxypyridin-4-one (CP94), its iron complex [Fe(III) (CP94)3] and glucuronide conjugate [CP94-GLUC] in serum and urine of thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Ethyl-2-methyl-3-hydroxypyrid-4-one (CP94) Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Ethyl-2-methyl-3-hydroxypyrid-4-one (CP94) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CP94) and what is its primary mechanism of action in cells?
A1: this compound, also known as CP94, is a member of the 3-hydroxypyridin-4-ones family of compounds. These compounds are known to be effective iron chelators.[1][2][3][4] Iron is an essential element for cell proliferation and various metabolic processes. By chelating intracellular iron, CP94 can disrupt these processes, leading to cytostatic or cytotoxic effects. The primary mechanism of action of CP94 in impacting cell viability is through the removal of iron, which can inhibit iron-dependent enzymes and induce oxidative stress, ultimately leading to cell cycle arrest or apoptosis.[2][4][5]
Q2: I am observing higher than expected cytotoxicity in my control group treated only with the vehicle for CP94. What could be the cause?
A2: The solvent used to dissolve CP94, most commonly dimethyl sulfoxide (B87167) (DMSO), can itself be toxic to cells, especially at higher concentrations.[6][7] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and is consistent across all wells, including the vehicle-only control.[6] Always run a solvent-only control to determine the baseline level of cytotoxicity from the vehicle itself.[6]
Q3: My cell viability results with CP94 are inconsistent and not reproducible. What are some common factors that could be contributing to this variability?
A3: Inconsistent results in cell viability assays can stem from several factors.[8][9] These include:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. It is important to optimize and maintain a consistent cell seeding density.
-
Compound Stability: Ensure that your stock solution of CP94 is properly stored and that you prepare fresh dilutions for each experiment to avoid degradation of the compound.[6]
-
Incubation Time: The duration of cell exposure to CP94 will significantly impact the results. A time-course experiment is recommended to determine the optimal incubation period.[10]
-
Assay Protocol Variability: Minor deviations in the assay protocol, such as incubation times with reagents or incomplete solubilization of formazan (B1609692) crystals in an MTT assay, can lead to significant variations.[8]
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivities to CP94.[6]
Q4: How do I distinguish between CP94-induced apoptosis and necrosis in my cell viability assay?
A4: Standard cell viability assays like MTT or LDH often do not distinguish between different modes of cell death. To differentiate between apoptosis and necrosis, it is recommended to use complementary assays:
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key mediators of apoptosis.[11][12][13]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability at High Concentrations of CP94
This could be due to the compound interfering with the assay itself or issues with the compound's stability and solubility.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected high cell viability.
Detailed Methodologies:
Cell-Free Assay Interference Test (for MTT Assay):
-
Prepare a 96-well plate with cell culture medium but without cells.
-
Add the same concentrations of CP94 as used in your experiment to triplicate wells.
-
Add the MTT reagent to the wells and incubate for the standard duration.
-
Add the solubilization solution.
-
Read the absorbance. A significant color change in the absence of cells indicates direct reduction of the MTT reagent by CP94.[8]
Issue 2: High Background Signal in the LDH Cytotoxicity Assay
High background in an LDH assay can be caused by serum in the media, contamination, or improper handling of cells.
Troubleshooting Workflow:
Caption: Troubleshooting high background in LDH assays.
Detailed Methodologies:
Protocol for Minimizing Serum Interference in LDH Assay:
-
Culture cells with serum-containing medium during the initial seeding and attachment phase.
-
Before adding CP94, wash the cells gently with phosphate-buffered saline (PBS).
-
Replace the medium with serum-free or low-serum medium containing the desired concentrations of CP94.
-
Proceed with the LDH assay according to the manufacturer's protocol.[14][15][16][17]
Issue 3: Inconsistent or No Signal in Caspase Activity Assay
This can be due to the timing of the assay, the specific caspase being measured, or issues with the reagents.
Troubleshooting Workflow:
Caption: Troubleshooting caspase activity assays.
Detailed Methodologies:
General Protocol for a Fluorometric Caspase-3/7 Activity Assay:
-
Seed cells in a 96-well plate and treat with CP94 for the desired time points. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a caspase substrate conjugated to a fluorophore.
-
Add the caspase reagent to each well.
-
Incubate the plate at 37°C for the recommended time, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.[13][18]
Data Presentation
Table 1: Example Dose-Response of CP94 on a Hypothetical Cancer Cell Line
| CP94 Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Relative Caspase-3/7 Activity |
| 0 (Vehicle Control) | 100 ± 4.5 | 5 ± 1.2 | 1.0 ± 0.1 |
| 1 | 95 ± 5.1 | 8 ± 1.5 | 1.2 ± 0.2 |
| 5 | 78 ± 6.2 | 25 ± 3.1 | 2.5 ± 0.4 |
| 10 | 52 ± 4.8 | 48 ± 4.0 | 4.1 ± 0.5 |
| 25 | 25 ± 3.9 | 72 ± 5.5 | 3.8 ± 0.6 |
| 50 | 12 ± 2.5 | 85 ± 6.1 | 2.1 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Troubleshooting Common Artifacts in Cell Viability Assays
| Issue | Potential Cause | Recommended Action |
| MTT Assay | ||
| High background | Contamination of media or reagents | Use fresh, sterile reagents. Include a "no cell" control. |
| Incomplete formazan solubilization | Insufficient solvent or mixing | Increase solubilization time and ensure thorough mixing.[8] |
| LDH Assay | ||
| High spontaneous release | Over-trypsinization or harsh cell handling | Optimize trypsinization time and handle cells gently.[] |
| Interference from serum | LDH present in fetal bovine serum | Use serum-free media or heat-inactivated serum.[17] |
| Caspase Assay | ||
| Low signal | Assay performed at a non-optimal time point | Conduct a time-course experiment to identify peak caspase activity.[11] |
| High background fluorescence | Autofluorescent compounds | Include a control for compound autofluorescence. |
References
- 1. New synthetic approach and iron chelating studies of 1-alkyl-2-methyl-3-hydroxypyrid-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The iron chelators desferrioxamine and 1-alkyl-2-methyl-3-hydroxypyrid-4-ones inhibit vascular prostacyclin synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The iron chelators desferrioxamine and 1-alkyl-2-methyl-3-hydroxypyrid-4-ones inhibit vascular prostacyclin synthesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of iron toxicity in rat and human hepatocyte cultures by the hydroxypyridin-4-ones CP20 and CP94 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.de]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing In Vivo Dosage of 3-Hydroxypyridin-4-one Iron Chelators
Disclaimer: Direct in vivo dosage optimization data for 1-Ethyl-2-methyl-3-hydroxypyrid-4-one is limited in publicly available literature. This guide provides information based on the closely related and well-studied compound, 1,2-dimethyl-3-hydroxypyrid-4-one (Deferiprone, L1) , to illustrate the principles and practices of optimizing the in vivo dosage of 3-hydroxypyridin-4-one iron chelators. Researchers should adapt these guidelines to their specific compound and experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-hydroxypyridin-4-one iron chelators?
A1: 3-Hydroxypyridin-4-ones are bidentate chelators, meaning two molecules bind to one iron (Fe³⁺) ion to form a stable octahedral complex. This complex is then excreted from the body, primarily through the urine and feces. The primary therapeutic goal is to reduce pathological iron overload in tissues such as the liver, heart, and endocrine organs.[1][2] The effectiveness of these chelators is related to their ability to mobilize iron from storage proteins like ferritin and hemosiderin.
Q2: How do I select an appropriate starting dose for my in vivo experiments with a novel 3-hydroxypyridin-4-one compound?
A2: For novel compounds with limited data, a dose-finding study is crucial. You can start by reviewing the literature for structurally similar compounds. For instance, Deferiprone (B1670187) has been studied in rats at doses ranging from 35 to 140 mg/kg.[3] A common starting point for oral administration in animal studies is around 25-50 mg/kg/day, which can then be escalated.[4] It is also important to consider the route of administration, as oral bioavailability can vary.
Q3: What are the key pharmacokinetic parameters to consider when optimizing the dosage?
A3: Key pharmacokinetic parameters include:
-
Half-life (t½): Determines the dosing frequency. A shorter half-life may require more frequent administration to maintain therapeutic concentrations.[5][6]
-
Maximum concentration (Cmax) and time to maximum concentration (Tmax): Provide insights into the rate of absorption.
-
Area under the curve (AUC): Represents the total drug exposure over time.
-
Clearance (CL): Indicates the rate at which the drug is removed from the body.
-
Volume of distribution (Vd): Describes the extent of drug distribution in the body's tissues.
Q4: How does the route of administration affect the dosage?
A4: The route of administration significantly impacts bioavailability. Oral administration is often preferred for chronic treatment, but the compound must be well-absorbed from the gastrointestinal tract.[1] Intravenous or intraperitoneal injections bypass absorption barriers and can provide more predictable plasma concentrations, which is useful in initial efficacy studies.[7] For Deferiprone, oral and parenteral effectiveness were found to be identical in some studies.[1]
Q5: What animal models are typically used for these studies?
A5: Rats and mice are commonly used models for pharmacokinetic and efficacy studies of iron chelators.[1][3][7] Iron overload can be induced experimentally, often through repeated injections of iron dextran (B179266), to mimic the clinical condition of transfusional iron overload.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no increase in urinary/fecal iron excretion | Ineffective dose, poor absorption, rapid metabolism, or the compound is inherently inactive. | Increase the dose, change the route of administration (e.g., from oral to intraperitoneal), or analyze plasma for parent compound and metabolites to assess bioavailability and metabolic stability. |
| High variability in results between animals | Inconsistent dosing technique, differences in food and water intake, or genetic variability in animal models. | Ensure accurate and consistent administration of the compound. House animals individually during excretion collection periods to accurately measure output. Use a sufficient number of animals per group to account for biological variability. |
| Signs of toxicity (e.g., weight loss, lethargy, organ damage) | The dose is too high, or the compound has off-target effects. | Reduce the dose. Perform a formal toxicology study to determine the maximum tolerated dose (MTD). Conduct histopathological analysis of key organs (liver, kidneys, heart). |
| Unexpected pharmacokinetic profile (e.g., very short half-life) | Rapid metabolism or excretion. | Consider formulating the drug to slow absorption or metabolism. Investigate the metabolic pathways to identify major metabolites. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Deferiprone in Wistar Rats (Oral Administration)
| Dose (mg/kg) | t½α (min) | t½β (min) | CL (L/min/kg) |
| 35 | 23.3 | 53.3 | 0.017 |
| 70 | 22.2 | 50.9 | 0.021 |
| 140 | 20.9 | 46.3 | 0.016 |
Source: Adapted from pharmacokinetic studies in rats.[3]
Table 2: Dose-Response of Deferiprone on Urinary Iron Excretion in Humans
| Daily Dose (mg/kg) | Mean Urinary Iron Excretion (mg/day) |
| 25 | Varies with iron load |
| 75 | Sufficient to achieve negative iron balance in many patients[4] |
| 100 | Increased urinary iron excretion compared to 75 mg/kg[8] |
Source: Compiled from clinical trial data.[4][8][9]
Experimental Protocols
Protocol: Evaluation of a Novel 3-Hydroxypyridin-4-one Iron Chelator in an Iron-Overloaded Rat Model
-
Animal Model: Male Wistar rats (200-250g).
-
Iron Overload Induction: Administer iron dextran (e.g., 100 mg/kg) via intraperitoneal injection 3 times a week for 4 weeks.
-
Experimental Groups:
-
Group 1: Iron-overloaded control (vehicle only).
-
Group 2: Iron-overloaded + Test compound (low dose, e.g., 25 mg/kg).
-
Group 3: Iron-overloaded + Test compound (medium dose, e.g., 50 mg/kg).
-
Group 4: Iron-overloaded + Test compound (high dose, e.g., 100 mg/kg).
-
Group 5: Iron-overloaded + Deferiprone (positive control, e.g., 75 mg/kg).
-
-
Drug Administration: Administer the test compound or vehicle orally via gavage once daily for 7 days.
-
Sample Collection:
-
Place rats in metabolic cages for 24-hour urine and feces collection at baseline and on the last day of treatment.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after the final dose for pharmacokinetic analysis.
-
-
Endpoint Analysis:
-
Measure iron content in urine and feces using atomic absorption spectrophotometry.
-
Analyze plasma samples for the concentration of the test compound using a validated analytical method (e.g., HPLC).
-
At the end of the study, harvest organs (liver, spleen, heart) for iron content analysis and histopathology.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Compare the iron excretion between treated and control groups using appropriate statistical tests.
-
Correlate the dose with iron excretion and tissue iron levels.
-
Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Simplified mechanism of intracellular iron chelation.
References
- 1. Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Pharmacokinetic disposition of the oral iron chelator deferiprone in the white leghorn chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic disposition of the oral iron chelator deferiprone in the domestic pigeon (Columba livia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of deferiprone in the treatment of acute iron intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
This technical support center provides guidance on preventing the degradation of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one during storage. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The following stability data and test methods are based on studies conducted on Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), a closely related structural analog. Due to the high structural similarity, this compound is expected to exhibit a comparable stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored at controlled room temperature, between 20°C and 25°C (68°F and 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F).[1] It should be kept in a well-sealed container, protected from light and moisture.
Q2: How should I store solutions of this compound?
A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at -20°C. For aqueous solutions, be aware that the compound's stability is pH-dependent.
Q3: What are the primary factors that can cause degradation of this compound?
A3: The main factors that can lead to degradation are exposure to harsh acidic or alkaline conditions, strong oxidizing agents, and, to a lesser extent, high temperatures and UV light.[2][3]
Q4: Is this compound sensitive to light?
A4: Based on studies with its analog Deferiprone, the compound shows slight degradation upon exposure to UV light over an extended period.[3] It is recommended to protect the compound from light during storage and handling to minimize the risk of photodegradation.
Q5: What are the signs of degradation?
A5: Degradation may not always be visible. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A change in the physical appearance of the solid, such as discoloration, or the appearance of additional peaks in an HPLC chromatogram are indicators of degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (controlled room temperature, protected from light and moisture).
-
Review Solution Preparation: If analyzing a solution, confirm that it was prepared recently and that the pH of the solvent is appropriate. Avoid highly acidic or basic conditions unless part of a specific experimental design.
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, a forced degradation study can be performed (see Experimental Protocols section).
-
Use a Fresh Sample: Analyze a fresh, uncompromised sample to compare the chromatograms.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Use of a partially degraded compound, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Assess Purity: Use a validated stability-indicating HPLC method to determine the purity of the compound.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for experiments to minimize degradation in the solvent.
-
Protect from Light: During experiments, protect solutions from direct light exposure by using amber vials or covering glassware with aluminum foil.
-
Data on Forced Degradation of Deferiprone (Analog)
The following table summarizes the results of forced degradation studies on Deferiprone, which is expected to have a similar degradation profile to this compound.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 5N HCl | 3 hours | 60°C | 2.77% |
| Alkaline Hydrolysis | 5N NaOH | 3 hours | 60°C | 1.10% |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | Room Temp | 6.25% |
| Thermal Degradation | Dry Heat | 1 hour | 60°C | 0.17% |
| Photolytic Degradation | UV light at 254 nm | 48 hours | Room Temp | 0.59% |
Data adapted from a stability-indicating HPLC method development study for Deferiprone.[3]
Experimental Protocols
Stability-Indicating RP-HPLC Method for Purity Assessment
This method can be used to separate this compound from its potential degradation products.
-
Mobile Phase: Methanol and a buffer of 25mM Potassium dihydrogen phosphate (B84403) with 1ml of triethylamine (B128534) per 1000 ml, adjusted to pH 3.5, in a 40:60 (v/v) ratio.[3][4]
-
Injection Volume: 20 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
Forced Degradation Study Protocol
To investigate the stability of this compound and identify potential degradation products, the following stress conditions can be applied.
-
Acid Hydrolysis: Dissolve the compound in 5N HCl to a concentration of 1 mg/mL. Heat at 60°C for 3 hours.[3] Cool, neutralize with 5N NaOH, and dilute with the mobile phase to the target analytical concentration.
-
Alkaline Hydrolysis: Dissolve the compound in 5N NaOH to a concentration of 1 mg/mL. Heat at 60°C for 3 hours.[3] Cool, neutralize with 5N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Keep at room temperature for 1 hour.[3] Dilute with the mobile phase.
-
Thermal Degradation: Expose the solid compound to dry heat at 60°C for 1 hour.[3] Allow to cool, then dissolve in the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in mobile phase) to UV light at 254 nm for 48 hours.[3]
Visualizations
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: Scaling Up 1-Ethyl-2-methyl-3-hydroxypyrid-4-one Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when moving from laboratory to pilot or production scale.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or HPLC. - Gradually increase the reaction temperature in small increments, monitoring for by-product formation. - Extend the reaction time, taking care to avoid degradation of the product. |
| Side reactions: Formation of condensation by-products from maltol (B134687).[1] | - Control the reaction temperature closely; localized overheating can promote side reactions. - Consider a staged addition of ethylamine (B1201723) to maintain a lower instantaneous concentration. - Optimize the pH of the reaction mixture. | |
| Sub-optimal stoichiometry: Incorrect ratio of maltol to ethylamine. | - Ensure accurate measurement of starting materials. - Experiment with slight excesses of ethylamine to drive the reaction to completion, but be mindful of purification challenges. | |
| Product Purity Issues | Presence of unreacted maltol: Incomplete reaction or inefficient purification. | - Optimize the reaction conditions for full conversion. - During workup, perform multiple extractions to remove unreacted maltol. - Recrystallize the final product from a suitable solvent system, such as ethanol (B145695)/ether. |
| Formation of colored impurities: Oxidation or side reactions. | - Use high-purity starting materials and solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Employ activated carbon treatment during the workup to adsorb colored impurities. | |
| Presence of condensation by-products: High reaction temperature or prolonged reaction time. | - Lower the reaction temperature and monitor for impact on reaction rate and yield. - Optimize reaction time to maximize product formation while minimizing by-product generation. - Investigate different crystallization solvents or chromatographic purification if by-products are difficult to remove by simple recrystallization. | |
| Crystallization Difficulties | Oiling out instead of crystallization: Product is precipitating as a liquid phase. | - Ensure the crystallization solvent is appropriate and of high purity. - Control the rate of cooling or anti-solvent addition to be slow and gradual. - Use seed crystals of pure this compound to induce crystallization. |
| Poor crystal quality or small particle size: Rapid crystallization. | - Slow down the crystallization process by reducing the cooling rate or the rate of anti-solvent addition. - Consider a solvent system that allows for slower crystal growth. - Implement a temperature cycling or aging step after initial crystallization to improve crystal size and morphology. | |
| Scale-Up Challenges | Inconsistent heating and mixing: Inefficient heat transfer and agitation in larger reactors. | - Utilize jacketed reactors with efficient heat transfer fluids for better temperature control. - Select appropriate agitator types and speeds to ensure homogenous mixing without causing excessive shear. - Monitor internal and jacket temperatures closely to identify and address any hot spots. |
| Difficulties in product isolation: Filtration of large quantities of solid. | - Select appropriate filtration equipment for the scale of production (e.g., Nutsche filter-dryer). - Optimize the crystal morphology to improve filterability. - Ensure efficient washing of the filter cake to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward approach is a one-step synthesis involving the reaction of maltol with ethylamine in a suitable solvent, typically water or a water/ethanol mixture.[1] While a three-step method involving protection and deprotection of the hydroxyl group exists and may offer higher yields (around 45% compared to the one-step's approximate 33%), the one-step synthesis is generally considered more cost-effective and less complex for larger-scale production.[1]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields are often attributed to incomplete reactions or the formation of by-products. A significant issue can be the "further condensation of products," which consumes the maltol starting material.[1] To address this, ensure your reaction goes to completion by monitoring it with TLC or HPLC. Optimize the reaction temperature, as excessive heat can promote side reactions. A controlled, gradual addition of ethylamine may also help to minimize the formation of condensation by-products.
Q3: I am observing colored impurities in my final product. How can I remove them?
A3: Colored impurities often arise from oxidation or other side reactions. To mitigate this, it is advisable to use high-purity starting materials and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen). During the workup phase, treating the solution with activated charcoal can be effective in adsorbing these colored impurities before crystallization.
Q4: What are the key considerations when scaling up the crystallization of this compound?
A4: When scaling up crystallization, the primary challenges are maintaining consistent control over cooling, supersaturation, and agitation. In larger vessels, heat transfer is less efficient, so a well-controlled, gradual cooling profile is crucial to avoid rapid, uncontrolled crystallization, which can lead to small, impure crystals. Seeding the solution with pure product at the appropriate temperature and supersaturation level is highly recommended to ensure the desired crystal form and size. Proper agitation is also critical to maintain a uniform temperature and concentration throughout the vessel, but excessive agitation can lead to crystal breakage and the formation of fines.
Q5: What are the potential by-products in the synthesis of this compound?
A5: While specific by-products for this exact synthesis are not extensively documented in publicly available literature, based on the reaction chemistry, potential impurities could include unreacted maltol, and products from self-condensation of maltol or further reaction of the product. Impurity profiling using techniques like LC-MS/MS would be necessary to identify and characterize specific by-products in your process.
Experimental Protocols
Laboratory-Scale One-Step Synthesis of this compound Hydrochloride
This protocol is adapted from literature procedures for a laboratory-scale synthesis.[1]
Materials:
-
Maltol (e.g., 24 g, 0.2 mol)
-
Ethylamine (70% in water, e.g., 24.2 ml, 0.4 mol)
-
Deionized water (e.g., 300 ml)
-
Decolorizing charcoal
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
To a solution of ethylamine in water in a round-bottom flask, add maltol.
-
Heat the mixture to reflux and maintain for approximately 24 hours.
-
Add decolorizing charcoal to the hot mixture and continue to stir for 30 minutes.
-
Filter the hot mixture to remove the charcoal.
-
Evaporate the filtrate to dryness under reduced pressure to obtain a solid.
-
Dissolve the resulting solid in a minimal amount of hot ethanol and add hydrochloric acid.
-
Cool the solution and add diethyl ether to induce crystallization of the hydrochloride salt.
-
Collect the white powder by filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Expected Yield: Approximately 33%[1]
Data Presentation
| Parameter | One-Step Synthesis | Three-Step Synthesis (literature value) |
| Reported Yield | ~33%[1] | ~45%[1] |
| Complexity | Low | High |
| Cost-Effectiveness | High | Moderate |
| Starting Materials | Maltol, Ethylamine | Maltol, Benzyl Chloride, Ethylamine, etc. |
| Number of Steps | 1 | 3 |
Visualizations
Caption: One-Step Synthesis Workflow
Caption: Troubleshooting Logic Flow
References
Technical Support Center: 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and its Analogs in Animal Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and its structurally related iron chelators, such as 1,2-dimethyl-3-hydroxypyrid-4-one (Deferiprone, L1) and 1,2-diethyl-3-hydroxypyridin-4-one (B39708) (CP94). The following sections detail reported side effects in animal studies, experimental protocols, troubleshooting guides, and frequently asked questions to support your research endeavors.
Summary of Side Effects in Animal Studies
The primary target organs for toxicity associated with this class of compounds in animal studies are the liver and kidneys. Below is a summary of the observed adverse effects.
Quantitative Toxicity Data
Table 1: No-Observed-Adverse-Effect Level (NOAEL) and Mortality Data for Hydroxypyridinone Analogs
| Compound | Animal Model | Duration | Route of Administration | NOAEL | Key Toxic Effects at Higher Doses | Mortality |
| 1,2-dimethyl-3-hydroxypyrid-4-one (L1) | Uremic Rats | 4 weeks | Oral Gavage | 40 mg/kg/day[1] | Significantly reduced body weight gain at 80 and 160 mg/kg/day.[1] | - |
| 1,2-dimethyl-3-hydroxypyrid-4-one (L1) | Guinea Pigs | Sub-acute (6 days) | Oral | Not Determined | Weakness, weight loss, eye discharge.[2] | 12/20 at 300 mg/kg/day.[2] |
| 1,2-dimethyl-3-hydroxypyrid-4-one (L1) | Guinea Pigs | Chronic (8 months) | Oral | Not Determined | Hepatic, myocardial, and musculo-skeletal necrosis; decreased white blood cells at 50 mg/kg/day in animals with normal iron status.[2] | - |
| 1,2-diethyl-3-hydroxypyridin-4-one (CP94) | C57BL/10ScSn Mice | Up to 15 weeks | In Drinking Water | Not Determined | Hepatic protoporphyria.[3][4] | - |
Key Experiments: Detailed Methodologies
Experiment 1: Four-Week Oral Toxicity Study of 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in Uremic Rats
Objective: To evaluate the short-term oral toxicity of L1 in a uremic rat model.
Experimental Protocol:
-
Animal Model: Male Wistar rats are rendered uremic through a standardized surgical procedure.
-
Acclimatization: Animals are allowed to acclimatize for a period of at least 5 days post-surgery.
-
Grouping: Rats are randomly assigned to five groups: a control group (vehicle only) and four treatment groups receiving L1 at doses of 20, 40, 80, or 160 mg/kg/day.
-
Drug Administration: L1 is administered daily for four consecutive weeks via oral gavage. The control group receives the vehicle (e.g., distilled water) following the same procedure.
-
Monitoring:
-
Body weight, food, and fluid intake are recorded daily.
-
Clinical observations for signs of toxicity are performed daily.
-
-
Terminal Procedures:
-
At the end of the 4-week period, blood samples are collected for complete hematological examinations and serum biochemical parameter analysis.
-
Animals are euthanized, and a complete necropsy is performed.
-
Organs are weighed, and tissues are collected and fixed for histological examination.
-
Experimental Workflow for Oral Gavage Toxicity Study
Caption: Workflow for a 4-week oral toxicity study in rats.
Experiment 2: Induction of Hepatic Protoporphyria by 1,2-diethyl-3-hydroxypyridin-4-one (CP94) in Mice
Objective: To investigate the potential of CP94 to induce hepatic protoporphyria in a mouse model.
Experimental Protocol:
-
Animal Model: C57BL/10ScSn mice are used for this study.
-
Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are divided into a control group and a treatment group.
-
Drug Administration:
-
The treatment group receives CP94 dissolved in their drinking water at a specified concentration (e.g., 2 mg/mL).
-
The control group receives regular drinking water.
-
-
Study Duration: The study can be conducted for a period of up to 15 weeks.
-
Sample Collection and Analysis:
-
At specified time points (e.g., weekly), a subset of animals from each group is euthanized.
-
Livers are collected for the analysis of porphyrin content.
-
Hepatic porphyrins are extracted and quantified, with a focus on protoporphyrin IX levels, which can be measured by spectrofluorometry and confirmed by HPLC.
-
Liver tissue can also be processed for histopathological examination to observe for any morphological changes.
-
Logical Relationship of Protoporphyria Induction
Caption: Mechanism of CP94-induced hepatic protoporphyria.
Signaling Pathways
The primary mechanism of action of this compound and its analogs is the chelation of iron, which can interfere with iron metabolism and heme synthesis.
Iron Metabolism Pathway
Iron is essential for numerous biological processes, and its homeostasis is tightly regulated. Iron chelators can disrupt this balance by binding to and removing iron from the body.
Caption: Overview of iron metabolism and the action of iron chelators.
Heme Synthesis Pathway
Heme synthesis is a multi-step process that can be affected by iron chelators due to the requirement of iron in the final step.
Caption: The heme synthesis pathway.
Troubleshooting Guides and FAQs
Hematological Analysis
Q1: We are observing significant variations in hematological parameters between our control and treated groups that are not dose-dependent. What could be the cause?
A1:
-
Improper Sampling Technique: Ensure that blood collection is performed consistently across all animals to minimize stress-induced variations. For rodents, repeated blood draws can cause artifacts.[5]
-
Sample Handling: Use appropriate anticoagulants (e.g., EDTA for CBCs) and ensure proper mixing to prevent clotting.[6] Analyze samples promptly or store them under appropriate conditions to maintain sample integrity.
-
Underlying Health Status: Ensure that all animals are healthy and free from infections or other conditions that could affect hematological parameters.
-
Statistical Analysis: Use appropriate statistical methods to analyze your data and ensure your sample size is adequate to detect true differences.
Q2: Our treated animals are showing signs of anemia (decreased RBC, H&E, HCT). How can we confirm if this is a direct toxic effect of the compound?
A2:
-
Reticulocyte Count: Measure the reticulocyte count. A low count suggests that the bone marrow is not responding appropriately to the anemia, indicating a potential direct effect on erythropoiesis.
-
Bone Marrow Examination: A histological examination of the bone marrow can provide direct evidence of toxicity to hematopoietic stem cells.
-
Serum Iron and Ferritin Levels: As you are working with an iron chelator, it is crucial to measure serum iron and ferritin levels to determine if the anemia is secondary to iron deficiency induced by the compound.
Liver Histopathology
Q1: We are observing hepatocellular vacuolation in the liver sections of our treated animals. How can we differentiate between different types of vacuolation?
A1:
-
Fatty Change (Steatosis): Characterized by well-defined, clear, and often round vacuoles that displace the nucleus to the periphery of the cell. Special stains like Oil Red O (on frozen sections) can confirm the lipid nature of the vacuoles.
-
Glycogen Accumulation: Vacuoles are typically irregular in shape with indistinct borders. A Periodic acid-Schiff (PAS) stain, with and without diastase (B600311) digestion, can confirm the presence of glycogen.
-
Hydropic Degeneration: Caused by cellular swelling due to an influx of water. Vacuoles are often small and may coalesce. This is a sign of acute cell injury.
Q2: We have observed an increase in single-cell necrosis in the livers of treated mice. How can we confirm if this is apoptosis?
A2:
-
Morphology: Apoptotic bodies are characterized by cell shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).
-
Immunohistochemistry: Staining for cleaved caspase-3 is a specific marker for cells undergoing apoptosis.
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can also be used to detect DNA fragmentation, a hallmark of apoptosis.
General FAQs
Q1: What are the most common initial signs of toxicity to look for during in-life observations?
A1: Common initial signs of toxicity include changes in body weight (either gain or loss), decreased food and water consumption, changes in activity level (lethargy or hyperactivity), alterations in posture or gait, and changes in the appearance of fur, skin, or eyes.
Q2: How do we determine the appropriate doses for our animal toxicity study?
A2: Dose selection is a critical step. It is often informed by preliminary, non-GLP dose range-finding studies. These studies typically use a small number of animals and a wide range of doses to identify a non-toxic dose, a toxic dose, and a lethal dose. The goal is to select doses for the definitive study that will elicit a toxic response without causing excessive mortality.
Q3: What are the key considerations when working with iron chelators in animal studies?
A3:
-
Iron Status of Animals: The baseline iron status of the animals can significantly influence the toxicity of iron chelators. It is important to either use animals with normal iron stores or to induce iron overload in a controlled manner, depending on the study's objective. Toxicity can be more pronounced in animals with normal or low iron stores.[2]
-
Monitoring Mineral Levels: Besides iron, some chelators can also bind to other essential minerals like zinc and copper. It is advisable to monitor the levels of these minerals, especially in longer-term studies.
-
Route of Administration: The oral bioavailability of hydroxypyridinone chelators can vary. Ensure that the chosen route of administration (e.g., oral gavage, in drinking water, or in feed) is appropriate and consistently applied.
References
- 1. Four-week oral toxicity study of 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of heme (flowchart) | PDF [slideshare.net]
- 5. animalcare.umich.edu [animalcare.umich.edu]
- 6. Hematological changes in the blood of experimental male and female albino rats on exposure to pesticide, dimethoate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Iron Chelation Efficacy: 1-Ethyl-2-methyl-3-hydroxypyrid-4-one versus Deferiprone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the iron chelation efficacy of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and the clinically established drug, Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one). The following sections present a comprehensive overview of their performance based on available experimental data, including detailed methodologies and quantitative comparisons to aid in research and development decisions.
Executive Summary
Deferiprone is an orally active bidentate iron chelator widely used in the treatment of transfusional iron overload.[1] Its efficacy in reducing iron burden, particularly in cardiac tissues, is well-documented.[2] this compound belongs to the same class of 3-hydroxypyridin-4-one iron chelators and has been investigated for its potential therapeutic properties. This guide focuses on a direct comparison of their iron chelation capabilities, drawing upon key preclinical studies that have evaluated these compounds head-to-head.
Quantitative Comparison of Iron Chelation Efficacy
The following tables summarize the quantitative data from a pivotal comparative study by Bergeron et al. in both a non-iron-overloaded rat model and an iron-loaded primate model. This study provides a direct comparison of the iron-clearing properties of Deferiprone (referred to as CP20) and a close structural analog, 1,2-diethyl-3-hydroxypyrid-4-one (CP94). While not an exact match for this compound, the data for the diethyl derivative offers the most relevant and direct comparison currently available in published literature.
Table 1: Iron Excretion in Non-Iron-Overloaded, Bile Duct-Cannulated Rats
| Compound | Dose (µmol/kg) | Route | Urinary Iron Excretion (% of dose) | Biliary Iron Excretion (% of dose) | Total Iron Excretion (% of dose) |
| Deferiprone (CP20) | 150 | SC | 1.2 ± 0.3 | 1.6 ± 0.4 | 2.8 ± 0.7 |
| 1,2-diethyl-3-hydroxypyrid-4-one (CP94) | 150 | SC | 1.5 ± 0.4 | 1.9 ± 0.5 | 3.4 ± 0.9 |
Data adapted from Bergeron et al. The study utilized subcutaneous (SC) administration in the rat model.
Table 2: Iron Excretion in Iron-Loaded Cebus Monkeys
| Compound | Dose (µmol/kg/day) | Route | Urinary Iron Excretion (mg/24h) | Fecal Iron Excretion (mg/24h) |
| Deferiprone (CP20) | 75 | PO | 0.8 ± 0.2 | 1.2 ± 0.3 |
| 1,2-diethyl-3-hydroxypyrid-4-one (CP94) | 75 | PO | 1.0 ± 0.3 | 1.5 ± 0.4 |
Data adapted from Bergeron et al. The study utilized oral (PO) administration in the primate model.
Mechanism of Action: Intracellular Iron Chelation
The primary mechanism of action for 3-hydroxypyridin-4-one iron chelators, including Deferiprone and its ethyl-substituted analog, involves their ability to permeate cell membranes and bind to the intracellular labile iron pool (LIP). This chelation process forms a stable, water-soluble complex that can then be readily excreted from the body, primarily through the urine. By reducing the intracellular concentration of reactive iron, these chelators mitigate oxidative stress and its subsequent cellular damage.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the comparative studies cited.
In Vivo Iron Chelation in a Non-Iron-Overloaded Rat Model
-
Animal Model: Male Sprague-Dawley rats with cannulated bile ducts to allow for separate collection of urine and bile.
-
Drug Administration: Deferiprone (CP20) and 1,2-diethyl-3-hydroxypyrid-4-one (CP94) were administered as a single subcutaneous injection at a dose of 150 µmol/kg.
-
Sample Collection: Urine and bile were collected over a 24-hour period post-administration.
-
Iron Analysis: The iron content in the collected urine and bile samples was quantified using atomic absorption spectroscopy.
-
Efficacy Calculation: The efficiency of iron chelation was determined by calculating the percentage of the administered dose of the chelator that was excreted as an iron complex.
In Vivo Iron Chelation in an Iron-Loaded Primate Model
-
Animal Model: Cebus apella monkeys with established iron overload induced by intramuscular injections of iron dextran.
-
Drug Administration: Deferiprone (CP20) and 1,2-diethyl-3-hydroxypyrid-4-one (CP94) were administered orally at a dose of 75 µmol/kg/day for a specified period.
-
Sample Collection: 24-hour urine and fecal samples were collected at baseline and during the treatment period.
-
Iron Analysis: The total iron content in the urine and feces was determined by atomic absorption spectroscopy.
-
Efficacy Evaluation: The net iron excretion was calculated by subtracting the baseline iron excretion from the iron excretion during the treatment period.
Experimental Workflow Diagram
The logical flow of the in vivo experiments to assess and compare the efficacy of the iron chelators is depicted below.
Conclusion
The available preclinical data suggests that 1,2-diethyl-3-hydroxypyrid-4-one, a close analog of this compound, demonstrates comparable, and in some measures slightly superior, iron chelation efficacy to Deferiprone. Both compounds effectively promote the excretion of iron through both urinary and biliary/fecal routes. The slightly enhanced efficacy of the diethyl derivative may be attributed to differences in lipophilicity, which can influence cell membrane permeability and access to intracellular iron stores. Further studies directly comparing the 1-ethyl-2-methyl derivative are warranted to definitively establish its therapeutic potential relative to Deferiprone. This guide provides a foundational comparison to inform such future research and development efforts.
References
A Comparative In Vivo Analysis of Deferiprone and Desferrioxamine for Iron Chelation Therapy
An objective guide for researchers and drug development professionals on the performance of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one (Deferiprone) versus Desferrioxamine in the management of transfusional iron overload.
This guide provides a comprehensive comparison of the in vivo efficacy and safety of two prominent iron chelators: the orally administered this compound, commonly known as deferiprone (B1670187), and the parenterally administered desferrioxamine. The information presented is based on data from multiple clinical trials and meta-analyses to support research and drug development efforts in the field of iron chelation therapy.
Efficacy Data Summary
The following tables summarize the quantitative data from comparative studies, highlighting the effectiveness of each drug in reducing iron overload.
Table 1: Comparison of Efficacy in Reducing Liver Iron Concentration (LIC) and Serum Ferritin
| Study/Analysis | Patient Population | Treatment Arms | Change in Liver Iron Concentration (LIC) (mg/g dry weight) | Change in Serum Ferritin (ng/mL) |
| FIRST Trial (NCT02041299)[1] | Sickle Cell Disease & Other Anemias | Deferiprone | -4.04 (0.48) | Noninferior to desferrioxamine |
| Desferrioxamine | -4.45 (0.57) | |||
| Meta-analysis (Plos One)[2] | Thalassemia Major | Deferiprone vs. Desferrioxamine | No significant difference (P=0.37) | No significant difference (P=0.65) |
| Meta-analysis (Cureus)[3] | Sickle Cell Disease & Other Anemias | Deferiprone vs. Desferrioxamine | No significant difference | No significant difference |
| Retrospective Study (Haematologica)[4] | Thalassemia Major | Deferiprone | Higher LIC than Desferrioxamine | 1493 ± 1651 |
| Desferrioxamine | Significantly lower LIC (P=0.004) | 987 ± 915 |
Table 2: Comparison of Efficacy in Improving Cardiac Iron Load and Function
| Study/Analysis | Patient Population | Treatment Arms | Change in Myocardial Iron (T2* MRI) | Change in Left Ventricular Ejection Fraction (LVEF) |
| Meta-analysis (Plos One)[2] | Thalassemia Major | Deferiprone vs. Desferrioxamine | Significant improvement with Deferiprone (P=0.01) | Significant improvement with Deferiprone (P=0.007) |
| FIRST Trial (NCT02041299)[1] | Sickle Cell Disease & Other Anemias | Deferiprone | Noninferior to desferrioxamine | Not reported |
| Desferrioxamine | ||||
| Retrospective Study (Haematologica)[4][5] | Thalassemia Major | Deferiprone | Significantly higher global heart T2* (34±11 ms) (P=0.0001) | Higher LVEF |
| Desferrioxamine | Global heart T2* (27±11 ms) | Higher LVEF | ||
| Comparative Study (The Lancet)[6] | Thalassemia Major | Deferiprone | Significantly less myocardial iron (median T2* 34.0 ms (B15284909) vs 11.4 ms, p=0.02) | Higher ejection fractions (mean 70% vs 63%, p=0.004) |
| Desferrioxamine |
Safety and Adverse Events
Both deferiprone and desferrioxamine have distinct safety profiles. The choice of chelator often involves a consideration of the potential adverse events in relation to the patient's condition and tolerance.
Table 3: Common Adverse Events
| Adverse Event | Deferiprone | Desferrioxamine |
| Gastrointestinal | Abdominal pain, nausea, vomiting[1][7] | Infrequent |
| Musculoskeletal | Arthralgia[8] | Infrequent |
| Hematological | Agranulocytosis, neutropenia[1][7] | Infrequent |
| Infusion Site Reactions | N/A | Local pain, swelling, erythema |
| Auditory and Ocular | Rare reports of auditory and visual disturbances | Can occur, especially with high doses |
| Infections | Increased risk of Yersinia enterocolitica infection[9] | Increased risk of Yersinia enterocolitica infection[9] |
Experimental Protocols
Below are the methodologies for key clinical trials cited in this guide.
FIRST Trial (Ferriprox in Patients with Iron Overload in Sickle Cell Disease Trial)
-
Objective: To compare the efficacy and safety of deferiprone with that of desferrioxamine in iron-overloaded patients with sickle cell disease or other anemias.[7]
-
Study Design: A randomized, open-label, noninferiority study.[1][7]
-
Patient Population: 228 patients with sickle cell disease or other anemias requiring chronic blood transfusions.[1]
-
Treatment Regimen:
-
Deferiprone: Oral administration.
-
Desferrioxamine: Subcutaneous infusion.[1]
-
-
Duration: 12 months.[1]
-
Primary Efficacy Endpoint: Change from baseline in liver iron concentration (LIC), assessed by R2* magnetic resonance imaging (MRI).[1]
-
Key Secondary Endpoints: Changes in cardiac T2* MRI and serum ferritin levels.[1]
Meta-Analysis of Randomized Controlled Trials in Thalassemia Major
-
Objective: To investigate the efficacy and safety of deferoxamine (B1203445), deferiprone, and deferasirox (B549329) for thalassemia major patients.[10]
-
Study Selection: Randomized controlled trials comparing monotherapy of the three chelators and combination therapy of deferiprone with desferrioxamine in thalassemia major patients published from January 1990 to December 2012.[10]
-
Data Extraction: Two independent authors assessed data for efficacy (serum ferritin, liver iron concentration, myocardial iron content, left ventricular ejection fraction) and safety (adverse events).[2]
Visualizing the Comparison: Workflows and Mechanisms
To better understand the comparative evaluation process and the biological mechanisms of these drugs, the following diagrams are provided.
Caption: Comparative Clinical Trial Workflow.
Caption: Iron Chelation Mechanisms.
Conclusion
Both deferiprone and desferrioxamine are effective iron chelators, though they exhibit different profiles in terms of efficacy for specific iron depots and routes of administration. Deferiprone, being orally active, offers a significant advantage in terms of patient compliance.[11] Clinical data suggests that deferiprone may be more effective in removing iron from the heart, which is a critical factor in preventing cardiac complications in iron-overloaded patients.[2][4][6] Conversely, some studies indicate that desferrioxamine may be more efficient at reducing liver iron concentrations.[4]
The safety profiles of the two drugs are also distinct, with deferiprone carrying a risk of agranulocytosis, necessitating regular blood monitoring, while desferrioxamine is associated with infusion site reactions and potential auditory and ocular toxicity at high doses.[1][7] The choice between these two agents, or their use in combination, should be based on a careful assessment of the individual patient's iron overload status, particularly the distribution of iron in the liver and heart, as well as their tolerance and ability to adhere to the prescribed treatment regimen. Further long-term studies are needed to fully elucidate the comparative benefits of these therapies on overall morbidity and mortality.[10]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 3. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 5. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 7. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 8. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Effects of Deferiprone versus Deferoxamine on Growth and Virulence of Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparative efficacy and toxicity of desferrioxamine, deferiprone and other iron and aluminium chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Iron Grip: A Comparative Guide to the Stoichiometry of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the iron-binding stoichiometry of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one against other clinically relevant iron chelators. This document outlines the experimental data and detailed protocols for the validation of these crucial interactions.
The therapeutic efficacy of an iron chelator is fundamentally linked to its stoichiometry of binding with iron. This ratio dictates the efficiency with which the chelator can form stable, excretable complexes, thereby reducing iron overload in the body. This guide focuses on this compound, a member of the 3-hydroxypyrid-4-one class of chelators, and compares its iron-binding properties with established therapeutic agents.
Comparative Analysis of Iron-Binding Stoichiometry
The stoichiometry of iron chelation, representing the molar ratio of the chelating agent to the iron ion in the resulting complex, is a critical parameter in the evaluation of potential drug candidates for iron overload disorders. The following table summarizes the experimentally determined iron-binding stoichiometries of this compound and three widely used iron chelators.
| Chelating Agent | Chemical Class | Iron (Fe³⁺) Binding Stoichiometry (Chelator:Iron) |
| This compound | 3-Hydroxypyrid-4-one | ~3:1 [1] |
| Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one) | 3-Hydroxypyrid-4-one | 3:1 |
| Deferasirox | N-substituted bis-hydroxyphenyl-triazole | 2:1 |
| Deferoxamine | Siderophore (Hexadentate) | 1:1 |
At physiological pH (7.4), this compound, much like its close structural analog Deferiprone, forms a stable complex with ferric iron (Fe³⁺) in a 3:1 molar ratio.[1] This indicates that three molecules of the chelator are required to bind a single iron ion. This is a characteristic feature of bidentate 3-hydroxypyrid-4-one chelators. In contrast, the tridentate chelator Deferasirox achieves a stable complex with a 2:1 ratio, while the hexadentate siderophore Deferoxamine binds iron in a 1:1 ratio.
Experimental Protocols for Stoichiometry Determination
The validation of iron-binding stoichiometry relies on robust experimental methodologies. The following sections detail the protocols for two common and effective techniques: UV-Vis Spectrophotometry (Job's Plot) and Mass Spectrometry.
UV-Vis Spectrophotometry: The Method of Continuous Variation (Job's Plot)
This method is a cornerstone for determining the stoichiometry of metal-ligand complexes in solution. It involves preparing a series of solutions with varying mole fractions of the metal and the chelator while keeping the total molar concentration constant. The absorbance of the resulting colored complex is then measured, and the stoichiometry is determined from the mole fraction at which the maximum absorbance is observed.
Materials:
-
This compound
-
Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃)
-
Appropriate buffer solution (e.g., HEPES, Tris-HCl) to maintain physiological pH (7.4)
-
Spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the iron(III) salt in the chosen buffer.
-
Preparation of Job's Plot Solutions: Prepare a series of solutions by mixing the stock solutions in varying volume ratios (e.g., 1:9, 2:8, ..., 9:1) in volumetric flasks. Ensure the total volume of each solution is the same. This maintains a constant total concentration of the potential complexing partners.
-
Equilibration: Allow the solutions to equilibrate for a sufficient time to ensure complete complex formation.
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the iron-chelator complex by scanning the spectrum of one of the mixed solutions.
-
Measure the absorbance of each of the prepared solutions at this λmax.
-
-
Data Analysis:
-
Calculate the mole fraction of the chelator in each solution.
-
Plot the absorbance as a function of the mole fraction of the chelator.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 3:1 complex, the maximum will be at a mole fraction of approximately 0.75.
-
Mass Spectrometry
Mass spectrometry provides a direct method for determining the mass-to-charge ratio (m/z) of ions in the gas phase. By analyzing the m/z of the iron-chelator complex, its composition and thus stoichiometry can be unequivocally determined.
Materials:
-
This compound
-
Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)
-
High-purity solvent (e.g., methanol, acetonitrile, water)
-
Mass spectrometer (e.g., ESI-MS, MALDI-MS)
Procedure:
-
Sample Preparation: Prepare a solution containing both the chelator and the iron salt in a suitable volatile solvent. The molar ratio can be varied to observe different complex formations.
-
Infusion and Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such analyses as it is a "soft" ionization method that preserves non-covalent interactions.
-
Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.
-
Data Interpretation:
-
Identify the peaks in the mass spectrum corresponding to the free chelator, the iron isotope pattern, and the iron-chelator complex(es).
-
The m/z of the complex peak will reveal the number of chelator molecules bound to each iron ion. For a 3:1 complex of this compound (molecular weight ≈ 153.18 g/mol ) and iron (Fe³⁺, isotopic mass ≈ 56 g/mol ), the expected m/z for the [Fe(Chelator)₃]³⁺ ion would be approximately [(56 + 3 * 153.18) / 3]. The exact m/z will depend on the specific iron isotope and the charge state of the complex.
-
References
A Comparative Guide to Oral Iron Chelators: Deferasirox vs. Deferiprone
An Objective Analysis of Efficacy, Safety, and Clinical Application for Researchers and Drug Development Professionals
Introduction:
Iron overload, a serious condition resulting from frequent blood transfusions in patients with hematological disorders such as thalassemia and myelodysplastic syndromes, necessitates effective iron chelation therapy to prevent organ damage and improve survival. For years, the standard of care was parenteral deferoxamine (B1203445). The advent of orally active iron chelators has revolutionized the management of chronic iron overload, offering improved convenience and patient compliance. This guide provides a comprehensive comparison of two prominent oral iron chelators: deferasirox (B549329) and deferiprone (B1670187).
Due to the limited availability of clinical data on 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, this guide will focus on its well-studied and structurally similar analogue, deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), to provide a robust and data-driven comparison with deferasirox. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available experimental data, methodologies, and mechanisms of action to inform further research and clinical understanding.
Data Presentation: Quantitative Comparison of Deferasirox and Deferiprone
The following tables summarize key quantitative data from clinical studies, providing a comparative overview of the efficacy and safety of deferasirox and deferiprone.
Table 1: Efficacy in Reducing Iron Overload
| Parameter | Deferasirox | Deferiprone | Key Findings & Citations |
| Primary Indication | Treatment of chronic iron overload due to blood transfusions (transfusional hemosiderosis) in patients 2 years of age and older. Treatment of chronic iron overload in patients 10 years of age and older with non-transfusion-dependent thalassemia (NTDT) syndromes.[1] | Treatment of transfusional iron overload in patients with thalassemia major when current chelation therapy is inadequate. | |
| Dosing Regimen | Once daily, typically starting at 20 mg/kg/day, with adjustments based on serum ferritin trends.[1] | Typically 75-100 mg/kg/day, administered in three divided doses. | |
| Effect on Liver Iron Concentration (LIC) | A dose of 20-30 mg/kg/day has been shown to reduce or stabilize LIC.[1] In one study, a mean reduction of 3.4 mg Fe/g dry weight was observed after one year.[1] | Effective in reducing LIC, with some studies suggesting it may be less effective than deferoxamine for hepatic iron removal. | A network meta-analysis found no significant difference in the change in LIC from baseline between deferasirox and deferiprone.[2] |
| Effect on Serum Ferritin (SF) | Dose-dependent reductions in serum ferritin are consistently observed.[3] In a large prospective study, dose adjustments based on monthly SF monitoring led to significant reductions.[3] | Effective in reducing serum ferritin levels. One study showed a significant drop in mean serum ferritin of 964.3 ng/mL after three months of therapy.[4] | A meta-analysis showed a significant difference in favor of deferasirox in reducing serum ferritin levels compared to deferoxamine, while the difference with deferiprone was not consistently significant across all studies.[5] |
| Effect on Cardiac Iron (Myocardial T2) | Can improve myocardial T2, indicating a reduction in cardiac iron. | Considered to have a notable advantage in removing iron from the heart.[6] Several studies have shown its superiority to deferoxamine in improving cardiac T2* and left ventricular ejection fraction.[5] | Direct comparative trials suggest deferiprone is more effective in removing cardiac iron than deferasirox.[6] |
| Route of Excretion | Primarily excreted via feces.[7] | Primarily excreted via urine.[8] | This difference in excretion pathways can be relevant in patients with renal or hepatic impairment. |
Table 2: Safety and Tolerability Profile
| Adverse Event | Deferasirox | Deferiprone | Key Findings & Citations |
| Gastrointestinal | Common, including abdominal pain, nausea, vomiting, and diarrhea.[2] | Common, including nausea and vomiting. | Both drugs can cause gastrointestinal side effects, which are often transient. |
| Renal | Can cause increases in serum creatinine (B1669602) and, in some cases, renal impairment. Regular monitoring of renal function is required.[2] | Generally considered to have a lower risk of renal toxicity compared to deferasirox. | A network meta-analysis suggested a higher risk of adverse events, including renal abnormalities, with deferasirox compared to deferiprone.[2] |
| Hepatic | Can cause elevations in liver transaminases. Monitoring of liver function is necessary. | Can also cause transient increases in liver enzymes. | Both drugs require monitoring of liver function. |
| Hematological | Less commonly associated with significant hematological side effects. | Agranulocytosis and neutropenia are the most serious potential adverse effects, requiring regular monitoring of white blood cell counts.[9] | The risk of agranulocytosis is a major consideration for deferiprone therapy. |
| Musculoskeletal | Arthralgia (joint pain) can occur. | Arthralgia is a known side effect. | |
| Other | Skin rash, auditory and ocular disturbances have been reported. | Reddish/brown discoloration of urine is a common and harmless side effect. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols for key assessments in clinical trials of deferasirox and deferiprone.
Protocol for Assessment of Liver Iron Concentration (LIC) by MRI
Objective: To non-invasively quantify the concentration of iron in the liver.
Methodology: T2* Magnetic Resonance Imaging (MRI)
-
Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the MRI scan to reduce bowel motion artifacts.
-
MRI System: A 1.5 Tesla or 3.0 Tesla MRI scanner is used.[10][11]
-
Sequence: A multi-echo gradient-echo sequence is employed to acquire images at several different echo times (TEs).[12][13]
-
Image Acquisition: A series of transverse images of the liver are obtained during a single breath-hold to minimize motion artifacts.
-
Data Analysis:
-
A region of interest (ROI) is drawn on a homogenous section of the liver parenchyma on the MR images, avoiding major blood vessels.
-
The signal intensity within the ROI is measured for each echo time.
-
The T2* value is calculated by fitting the signal intensity decay curve to a mono-exponential decay model. The reciprocal of T2* (R2) is then calculated (R2 = 1000/T2*).
-
The LIC (in mg of iron per gram of liver dry weight) is then derived from the R2* value using a validated calibration curve.[11][14]
-
Protocol for Assessment of Cardiac Iron by MRI
Objective: To non-invasively quantify the concentration of iron in the heart muscle (myocardium).
Methodology: T2* Magnetic Resonance Imaging (MRI)
-
Patient Preparation: Similar to the LIC assessment, patients are instructed on breath-holding techniques. An electrocardiogram (ECG) is used for gating to synchronize image acquisition with the cardiac cycle.[15]
-
MRI System: A 1.5 Tesla MRI scanner is commonly preferred for cardiac T2* measurements.[15]
-
Sequence: An ECG-gated, multi-echo gradient-echo sequence is used.[16]
-
Image Acquisition: A single mid-ventricular short-axis slice of the heart is imaged during a breath-hold.
-
Data Analysis:
-
A region of interest (ROI) is drawn in the interventricular septum, avoiding the blood pool.
-
The signal intensity within the ROI is measured at each echo time.
-
The T2* value is calculated by fitting the signal intensity decay curve to a mono-exponential decay model.
-
Myocardial T2* values are interpreted as follows:
-
T2* > 20 ms: Normal, no significant iron overload.
-
T2* 10-20 ms: Mild to moderate iron overload.
-
T2* < 10 ms: Severe iron overload, associated with an increased risk of cardiac complications.[17]
-
-
Protocol for Monitoring Serum Ferritin
Objective: To monitor the trend of total body iron stores.
Methodology:
-
Sample Collection: Venous blood samples are collected from patients at regular intervals (e.g., monthly) throughout the clinical trial.[18]
-
Sample Processing: Serum is separated from the blood sample by centrifugation.
-
Analysis: Serum ferritin levels are measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay.
-
Interpretation: While serum ferritin is a convenient marker, it can be influenced by inflammation and liver disease.[19] Therefore, trends in serum ferritin levels over time are more informative than single measurements and are used in conjunction with LIC and cardiac T2* assessments.[18][19]
Mandatory Visualization
Mechanism of Action
Experimental Workflow for a Comparative Clinical Trial
Conclusion
Both deferasirox and deferiprone are effective oral iron chelators that have significantly improved the management of chronic iron overload. Deferasirox offers the convenience of once-daily dosing and has demonstrated robust efficacy in reducing liver iron and serum ferritin. Deferiprone, administered three times daily, shows a particular advantage in removing cardiac iron, a critical factor in preventing the leading cause of mortality in transfusion-dependent patients.
The choice between these agents, or their use in combination, depends on individual patient factors, including the site of greatest iron deposition, tolerability, and the presence of comorbidities. The safety profiles of both drugs require careful monitoring, with a key distinction being the risk of agranulocytosis with deferiprone and the potential for renal effects with deferasirox.
This guide provides a foundational comparison based on current evidence. Further head-to-head clinical trials with standardized protocols and long-term follow-up are essential to continue refining our understanding of the optimal use of these vital therapies in the management of iron overload. The detailed experimental protocols and mechanisms of action outlined herein are intended to support the design and interpretation of such future research.
References
- 1. drugs.com [drugs.com]
- 2. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring iron chelation by iron intake and serum ferritin: the prospective EPIC study of deferasirox in 1744 patients with transfusion-dependent anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. macsenlab.com [macsenlab.com]
- 7. What is Deferasirox used for? [synapse.patsnap.com]
- 8. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 9. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Quantification of Liver Iron Overload with MRI: Review and Guidelines from the ESGAR and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of iron concentration in the liver by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mri-q.com [mri-q.com]
- 14. Iron Quantification – Body MRI [bodymri.stanford.edu]
- 15. radiopaedia.org [radiopaedia.org]
- 16. Cardiac T2* mapping: Techniques and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myocardial T2* Measurements in Iron Overloaded Thalassemia: An In Vivo Study to Investigate the Optimal Methods of Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kjms.com.pk [kjms.com.pk]
- 19. IRON OVERLOAD AND CHELATION - Guidelines for the Management of Transfusion-Dependent β-Thalassaemia (TDT) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and Alternative Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the iron chelator 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and its alternatives, focusing on their mechanisms of action, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuances of these compounds.
Core Mechanism of Action: Iron Chelation
The primary mechanism of action for this compound and its alternatives—Deferiprone (B1670187), Deferasirox (B549329), and Desferrioxamine—is the chelation of iron, particularly ferric iron (Fe³⁺). By binding to excess iron in the body, these agents form stable complexes that can be excreted, thereby reducing iron overload and mitigating its toxic effects. A secondary mechanism for some of these chelators involves the inhibition of iron-dependent enzymes, such as cyclooxygenase (COX), which can contribute to their therapeutic effects.
Comparative Analysis of Iron Chelators
The following tables provide a quantitative comparison of this compound and its alternatives based on their iron chelation properties and inhibitory effects on cyclooxygenase.
Table 1: Comparison of Iron Chelation Properties
| Chelator | Chemical Class | Binding Stoichiometry (Chelator:Fe³⁺) | Primary Route of Excretion |
| This compound | Hydroxypyridinone | 3:1 | Urine |
| Deferiprone | Hydroxypyridinone | 3:1 | Urine |
| Deferasirox | Tridentate | 2:1 | Feces |
| Desferrioxamine | Hexadentate | 1:1 | Urine and Feces |
Table 2: Comparative Efficacy in Reducing Serum Ferritin
| Chelator | Dosage | Duration | Mean Change in Serum Ferritin (ng/mL) | Reference |
| Deferiprone | 75 mg/kg/day | 12 months | -230.5 | [1] |
| Deferasirox | 30 mg/kg/day | 12 months | -441.8 | [1] |
| Combination (Deferiprone + Deferasirox) | 75 mg/kg/day + 30 mg/kg/day | 12 months | -1124.4 | [1] |
| Desferrioxamine | 40 mg/kg, 5 days/week | 6 months | Significant decrease | [2] |
Table 3: Comparative Inhibitory Activity on Cyclooxygenase (COX)
| Chelator | Target | IC₅₀ | Rank Order of Potency | Reference |
| This compound | COX | Not explicitly found | 3 | [3] |
| Deferiprone | COX-1 | 0.33 mmol/L | 2 | [3][4] |
| Deferasirox | Not explicitly found | Not explicitly found | Not ranked | |
| Desferrioxamine | COX | Not explicitly found | 1 (Most potent) | [3] |
Signaling Pathway of Iron Chelation and Downstream Effects
The following diagram illustrates the general mechanism of action of iron chelators and their impact on cellular iron homeostasis and inflammatory pathways.
Caption: Mechanism of action of iron chelators.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these iron chelators are provided below.
Ferrozine-Based Spectrophotometric Assay for Iron Chelation
This assay quantifies the ability of a compound to chelate ferrous iron (Fe²⁺).
Materials:
-
Test compound (e.g., this compound)
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
Ferrozine solution
-
Assay buffer (e.g., HEPES or acetate (B1210297) buffer at a specific pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to triplicate wells.
-
Add a solution of FeSO₄ to all wells except for the blank.
-
Add the Ferrozine solution to all wells. The reaction is initiated by the addition of Ferrozine.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Measure the absorbance of the solution in each well at 562 nm using a microplate reader.
-
The percentage of iron chelation is calculated using the formula: % Chelation = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (without chelator) and A₁ is the absorbance in the presence of the chelator.
Cellular Iron Uptake Assay using Caco-2 Cells
This assay assesses the ability of a compound to affect iron uptake in a human intestinal cell line model.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Collagen-coated cell culture plates
-
Iron source (e.g., ferric ammonium (B1175870) citrate)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Ferritin ELISA kit
Procedure:
-
Seed Caco-2 cells on collagen-coated plates and culture until they form a differentiated monolayer.
-
Wash the cell monolayers with PBS.
-
Treat the cells with the iron source in the presence or absence of the test compound for a specified duration (e.g., 24 hours).
-
After incubation, wash the cells with cold PBS to remove unbound iron.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Quantify the ferritin concentration in the cell lysates using a ferritin ELISA kit, following the manufacturer's instructions.
-
Normalize the ferritin concentration to the total protein concentration to determine the amount of iron uptake.
Cyclooxygenase (COX) Activity Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound
-
Assay buffer
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate for the peroxidase activity of COX)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the purified COX enzyme, assay buffer, and the detection reagent.
-
Add the different concentrations of the test compound to the wells.
-
Pre-incubate the mixture for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preclinical evaluation of an iron chelator's efficacy.
Caption: Preclinical evaluation workflow for iron chelators.
References
- 1. Comparative Efficacy and Safety of Oral Iron Chelators and their Novel Combination in Children with Thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The iron chelators desferrioxamine and 1-alkyl-2-methyl-3-hydroxypyrid-4-ones inhibit vascular prostacyclin synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet activity of deferiprone through cyclooxygenase-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and Alternative Iron Chelators
This guide provides a cross-study comparison of the effectiveness of the iron chelator 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, with a focus on its performance relative to established alternative therapies. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development in the field of iron chelation therapy.
While direct comparative data on the iron excretion efficacy of this compound is limited in the current body of scientific literature, this guide presents available in vitro data on its biochemical activity. For a comprehensive comparison, this guide also details the efficacy and safety profiles of three widely used iron chelators: Deferiprone, Desferoxamine, and Deferasirox.
Part 1: this compound (L1NEt)
In Vitro Efficacy Data: Inhibition of Prostacyclin Synthesis
A key study investigated the in vitro potency of this compound (referred to as L1NEt in the study) in inhibiting prostacyclin (PGI2) synthesis in rat aortic tissue. The inhibitory concentrations (IC50) were compared with those of Deferiprone (L1) and the standard-of-care chelator, Desferrioxamine (DFO).
| Compound | IC50 (µM) for Inhibition of Prostacyclin Synthesis |
| This compound (L1NEt) | 150 |
| Deferiprone (L1) | 100 |
| Desferrioxamine (DFO) | 50 |
Data sourced from Jeremy et al., 1988[1]
These findings indicate that while this compound does inhibit prostacyclin synthesis, it is less potent in this specific in vitro assay compared to both Deferiprone and Desferrioxamine.[1] The study suggests that this inhibition is achieved through the removal or binding of Fe³⁺ linked to cyclo-oxygenase, a key enzyme in the prostacyclin synthesis pathway.[1]
Signaling Pathway: Inhibition of Prostacyclin Synthesis
The following diagram illustrates the proposed mechanism by which 3-hydroxypyridin-4-one iron chelators inhibit the synthesis of prostacyclin.
Part 2: Comparative Efficacy of Alternative Iron Chelators
For a comprehensive understanding of the current landscape of iron chelation therapy, this section provides a comparison of the three most widely used drugs: Deferiprone, Desferoxamine, and Deferasirox. The data presented is a synthesis from multiple clinical trials in patients with transfusional iron overload, primarily those with thalassemia major.
Clinical Efficacy Data
The following tables summarize key efficacy parameters for Deferiprone, Desferoxamine, and Deferasirox.
Table 2.1: Effect on Serum Ferritin Levels
| Drug | Dosage | Duration of Study | Change in Serum Ferritin |
| Deferiprone | 75-100 mg/kg/day (oral) | 3-12 months | Significant reduction, comparable to Desferoxamine in some studies.[2][3] |
| Desferoxamine | 20-60 mg/kg/day (subcutaneous infusion) | 12-24 months | Significant reduction, often used as the benchmark for comparison.[3] |
| Deferasirox | 20-40 mg/kg/day (oral) | 12 months | Effective in reducing serum ferritin, with a dose-dependent response. |
Table 2.2: Effect on Liver Iron Concentration (LIC)
| Drug | Method of Assessment | Change in Liver Iron Concentration |
| Deferiprone | MRI T2, Biopsy | Can maintain or reduce LIC, but some studies suggest it may be less effective than Desferoxamine in heavily iron-overloaded patients. |
| Desferoxamine | MRI T2, Biopsy | Considered the gold standard for reducing LIC. |
| Deferasirox | MRI T2*, Biopsy | Demonstrates a dose-dependent reduction in LIC. |
Table 2.3: Effect on Myocardial Iron
| Drug | Method of Assessment | Change in Myocardial Iron |
| Deferiprone | MRI T2 | Generally considered more effective than Desferoxamine in removing myocardial iron and improving cardiac function. |
| Desferoxamine | MRI T2 | Can reduce myocardial iron, but often at a slower rate than Deferiprone. |
| Deferasirox | MRI T2* | Effective in reducing myocardial iron, with ongoing studies to compare its efficacy directly with Deferiprone in this regard. |
Safety and Tolerability
Table 2.4: Common Adverse Events
| Drug | Common Adverse Events |
| Deferiprone | Nausea, vomiting, abdominal pain, arthralgia, and, most seriously, agranulocytosis (requiring regular blood monitoring). |
| Desferoxamine | Local reactions at the infusion site (pain, swelling, redness), auditory and visual disturbances at high doses. |
| Deferasirox | Gastrointestinal disturbances (nausea, vomiting, diarrhea, abdominal pain), skin rash, and potential for renal and hepatic toxicity (requiring monitoring). |
Part 3: Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of iron chelators.
Experimental Workflow: Evaluation of a Novel Iron Chelator
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a new iron chelating agent.
In Vitro Iron Chelation Assay (UV-Vis Spectrophotometry)
Objective: To determine the iron-chelating capacity of a compound in a cell-free system.
Principle: This method is based on the competition between the test chelator and a colorimetric indicator (e.g., ferrozine) for binding to ferrous iron (Fe²⁺). Ferrozine (B1204870) forms a stable, colored complex with Fe²⁺ that absorbs light at a specific wavelength (around 562 nm). When an effective iron chelator is present, it will bind to Fe²⁺, preventing the formation of the ferrozine-Fe²⁺ complex and causing a decrease in absorbance.
Materials:
-
Test compound (e.g., this compound)
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
Ferrozine solution
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 4.5)
-
UV-Vis spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the buffer solution.
-
In a reaction tube or microplate well, add the test compound solution.
-
Add the ferrous sulfate solution to initiate the chelation reaction.
-
Incubate the mixture for a defined period at a specific temperature to allow for the formation of the iron-chelator complex.
-
Add the ferrozine solution to the mixture. This will react with any unbound Fe²⁺.
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
A control reaction without the test chelator is performed to determine the maximum absorbance (100% ferrozine-Fe²⁺ complex formation).
-
The percentage of iron chelation is calculated using the following formula: % Chelation = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Animal Model: Iron Dextran-Induced Iron Overload in Rats
Objective: To create an in vivo model of chronic iron overload to evaluate the efficacy of iron chelators in promoting iron excretion.
Materials:
-
Laboratory rats (e.g., Wistar or Sprague-Dawley strain)
-
Iron dextran (B179266) solution (sterile, for injection)
-
Metabolic cages for separate collection of urine and feces
-
Analytical equipment for measuring iron content in biological samples (e.g., atomic absorption spectroscopy)
Procedure:
-
Induction of Iron Overload: Administer iron dextran to the rats via intraperitoneal or intravenous injection. A typical dosing regimen might be 100 mg/kg body weight, once or twice weekly for several weeks, to achieve a significant level of iron overload in tissues, particularly the liver and spleen.
-
Acclimatization and Baseline Measurement: House the rats in metabolic cages and allow them to acclimatize. Collect 24-hour urine and feces samples for several days to establish baseline iron excretion levels.
-
Treatment Administration: Divide the iron-overloaded rats into treatment and control groups. Administer the test chelator (e.g., this compound) and a vehicle control to the respective groups. The route of administration (e.g., oral gavage) and dosing regimen will depend on the pharmacokinetic properties of the compound.
-
Sample Collection: Continue to collect 24-hour urine and feces samples throughout the treatment period.
-
Iron Analysis: Determine the iron concentration in the collected urine and feces samples using a validated analytical method.
-
Efficacy Evaluation: Compare the total iron excretion (urinary + fecal) in the treatment group to that of the control group to determine the efficacy of the chelator in promoting iron removal.
In Vitro Assay for Prostacyclin Synthesis in Rat Aorta
Objective: To measure the effect of a compound on the synthesis of prostacyclin (PGI₂) in vascular tissue.
Materials:
-
Thoracic aorta from a freshly sacrificed rat
-
Krebs buffer (physiological salt solution)
-
Stimulating agents (e.g., arachidonic acid, adrenaline)
-
Test compound (e.g., this compound)
-
Assay kit for measuring 6-keto-PGF₁α (the stable metabolite of PGI₂) (e.g., ELISA or RIA)
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta from the rat and cut it into small rings.
-
Incubation: Place the aortic rings in Krebs buffer and pre-incubate them with various concentrations of the test compound or a vehicle control for a defined period.
-
Stimulation of PGI₂ Synthesis: Add a stimulating agent, such as arachidonic acid, to the incubation medium to induce the production of prostacyclin.
-
Sample Collection: After a specific incubation time, collect the supernatant (the buffer containing the released PGI₂).
-
Measurement of PGI₂ Metabolite: Measure the concentration of 6-keto-PGF₁α in the supernatant using a commercial assay kit.
-
Data Analysis: Compare the levels of 6-keto-PGF₁α in the samples treated with the test compound to the control samples to determine the inhibitory or stimulatory effect of the compound on prostacyclin synthesis. The IC50 value (the concentration of the compound that causes 50% inhibition) can be calculated to quantify its potency.[1]
References
- 1. The iron chelators desferrioxamine and 1-alkyl-2-methyl-3-hydroxypyrid-4-ones inhibit vascular prostacyclin synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron-withdrawing anti-infectives for new host-directed therapies based on iron dependence, the Achilles’ heel of antibiotic-resistant microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for the Quantification of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and alternative analytical techniques for the accurate quantification of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a novel iron chelator. The selection of an appropriate analytical method is critical for drug development, quality control, and pharmacokinetic studies. This document presents a comparative overview of HPLC-UV, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data from closely related compounds to guide method selection.
Comparative Overview of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the assay, such as sensitivity, selectivity, sample matrix, and throughput. While HPLC-UV is a robust and widely accessible method, LC-MS/MS offers superior sensitivity and selectivity, and qNMR provides an absolute quantification method without the need for a specific reference standard of the analyte.
Table 1: Comparison of Key Performance Parameters for Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Linearity Range | 0.25 - 150 µg/mL | 0.1 - 20 µg/mL | Wide, e.g., 0.8 - 1.2 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | ~3-4 µg/mL | 0.05 µg/mL | Dependent on concentration and instrument |
| Limit of Quantification (LOQ) | ~10-12 µg/mL | 0.1 µg/mL | Dependent on concentration and instrument |
| Accuracy (% Recovery) | 97 - 98% | 80 - 87% | 98 - 102% |
| Precision (% RSD) | < 2% | < 8% | < 1-2% |
| Specificity | Moderate to High | Very High | High |
| Sample Throughput | High | High | Low to Moderate |
| Instrumentation Cost | Moderate | High | Very High |
| Cost Per Sample | Low | Moderate | High |
Note: Data for HPLC-UV and LC-MS/MS are based on validated methods for the closely related compound Deferiprone (B1670187) (1,2-dimethyl-3-hydroxypyridin-4-one) and are expected to be comparable for this compound.
Detailed Experimental Protocols
HPLC-UV Method for this compound Quantification
This method provides a robust approach for the routine quantification of this compound in bulk drug and pharmaceutical dosage forms.
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Inertsil ODS C18 (250 x 4.6mm, 5µm).[1]
-
Mobile Phase: A mixture of a mixed phosphate (B84403) buffer (KH2PO4 + K2HPO4) at pH 3.0 and methanol (B129727) in a 60:40 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
b) Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-150 µg/mL).[2]
-
Sample Solution: For bulk drug, prepare a solution of known concentration in the mobile phase. For dosage forms, an appropriate extraction procedure should be developed and validated.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
c) Method Validation Parameters (based on Deferiprone):
-
Linearity: A linear relationship between peak area and concentration is expected in the range of 10-150 µg/mL with a correlation coefficient (r²) of >0.999.[2]
-
Accuracy: The accuracy, determined by recovery studies, should be within 98-102%.[1]
-
Precision: The relative standard deviation (%RSD) for intra-day and inter-day precision should be less than 2%.[1]
-
Limit of Detection (LOD): Approximately 3.3 µg/mL.[2]
-
Limit of Quantification (LOQ): Approximately 10.1 µg/mL.[2]
Alternative Method 1: LC-MS/MS
LC-MS/MS is a highly sensitive and selective method, particularly suitable for the quantification of low concentrations of the analyte in complex biological matrices.
a) Instrumentation and Conditions (based on Deferiprone):
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Synergi Fusion-RP 80A.[3]
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Ionization Mode: Positive ion electrospray ionization.
-
MRM Transitions: For Deferiprone, m/z 140.1 → 53.1. A similar transition would be identified for this compound.[3]
b) Sample Preparation (from plasma):
-
To a 50 µL aliquot of human plasma, add an internal standard.[3]
-
Perform protein precipitation by adding acetonitrile.[3]
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
Alternative Method 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance using an internal standard, without the need for a reference standard of the analyte itself.
a) Instrumentation and General Procedure:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, D2O).
-
Internal Standard: A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
b) Sample Preparation:
-
Accurately weigh the sample of this compound.
-
Accurately weigh a suitable internal standard.
-
Dissolve both in a precise volume of a deuterated solvent.
c) Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
Conclusion
The choice between HPLC-UV, LC-MS/MS, and qNMR for the quantification of this compound should be guided by the specific analytical needs.
-
HPLC-UV is a reliable and cost-effective method for routine quality control and quantification in less complex matrices where high sensitivity is not required.[1][2]
-
LC-MS/MS is the method of choice for bioanalytical applications, such as pharmacokinetic studies, due to its excellent sensitivity and selectivity in complex biological fluids.[3]
-
qNMR offers a powerful alternative for the absolute quantification of pure substances and reference standards without the need for a specific analyte standard, making it highly valuable in early drug development and for the certification of reference materials.
References
A Comparative Analysis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and Ciclopirox Olamine as Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the iron chelation properties of two compounds: 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a member of the hydroxypyridinone class of iron chelators, and Ciclopirox (B875) Olamine, an antifungal agent with known iron-chelating activity. This document is intended to be a valuable resource for researchers and professionals in drug development by presenting available experimental data, outlining relevant experimental methodologies, and illustrating the underlying mechanisms of action.
Introduction to Iron Chelators
Iron is an essential element for most living organisms, playing a crucial role in various physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species that lead to oxidative stress and cellular damage. Iron chelators are molecules that can bind to iron, forming a stable complex that can be excreted from the body. They are vital in the treatment of iron overload disorders and are being investigated for their therapeutic potential in a range of other diseases, including cancer and neurodegenerative disorders.
This compound belongs to the family of 3-hydroxypyridin-4-ones, which are well-established bidentate iron chelators. A prominent member of this family, Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), is an orally active drug used in the treatment of transfusional iron overload. These compounds are known for their high affinity and selectivity for Fe(III).
Ciclopirox Olamine is a broad-spectrum antifungal agent.[1] Its mechanism of action involves the chelation of polyvalent metal cations, particularly iron (Fe3+).[1] By depriving fungal cells of essential iron, Ciclopirox disrupts critical enzymatic processes, including those involved in cellular respiration and DNA synthesis, thereby inhibiting fungal growth.[1] This iron-chelating property has also led to its investigation as a potential anti-cancer agent.[2][3]
Quantitative Comparison of Iron Chelation Performance
Direct comparative quantitative data for this compound and Ciclopirox Olamine is limited in publicly available literature. However, data for structurally similar hydroxypyridinones can provide valuable insights into the potential iron chelation efficacy of this compound. The pFe³⁺ value is a common metric used to express the affinity of a chelator for iron(III) at a physiological pH of 7.4. A higher pFe³⁺ value indicates a stronger binding affinity.
| Chelator | pFe³⁺ | Notes |
| 1-Ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.4[4] | A structurally similar hydroxypyridinone, suggesting a high iron binding affinity for the target compound. |
| Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) | 19.4[4] | A well-characterized oral iron chelator for reference. |
| Ciclopirox Olamine | Not Reported | While its iron chelation is established, a specific pFe³⁺ value is not readily available in the literature. Its antifungal activity is linked to iron deprivation.[1] |
Mechanism of Action: Iron Deprivation
Both this compound and Ciclopirox Olamine exert their biological effects, at least in part, by sequestering intracellular iron. This leads to the inhibition of iron-dependent enzymes and disruption of critical cellular processes.
Mechanism of Iron Chelator Action
Experimental Protocols
To directly compare the iron chelation performance of this compound and Ciclopirox Olamine, a series of in vitro and cell-based assays can be employed.
In Vitro Iron Chelation Assay: The Ferrozine (B1204870) Assay
This spectrophotometric assay is a common method to determine the iron(II)-chelating activity of a compound. Ferrozine forms a colored complex with ferrous iron (Fe²⁺). A chelator will compete with ferrozine for iron binding, leading to a decrease in the color intensity, which can be quantified.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the test compound (this compound or Ciclopirox Olamine) at various concentrations.
-
Prepare a solution of ferrous chloride (FeCl₂).
-
Prepare a solution of ferrozine.
-
Use a known iron chelator, such as EDTA, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound solution.
-
Add the FeCl₂ solution to initiate the reaction and incubate for a short period.
-
Add the ferrozine solution.
-
Incubate at room temperature to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
The iron-chelating activity is calculated as the percentage of inhibition of the ferrozine-Fe²⁺ complex formation.
-
Cell-Based Intracellular Iron Chelation Assay: The Calcein-AM Assay
This fluorescence-based assay measures the ability of a compound to chelate iron within living cells. Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein (B42510) is quenched by binding to intracellular labile iron. An effective iron chelator will sequester iron from calcein, leading to an increase in fluorescence.[1][5]
Methodology:
-
Cell Culture and Loading:
-
Culture a suitable cell line (e.g., HeLa, K562) to an appropriate density.
-
Load the cells with Calcein-AM by incubating them with the dye solution.[5]
-
Wash the cells to remove excess dye.
-
-
Chelator Treatment:
-
Treat the calcein-loaded cells with various concentrations of the test compounds (this compound or Ciclopirox Olamine).
-
Include a known cell-permeable iron chelator as a positive control.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cells over time using a fluorescence plate reader or flow cytometer (excitation ~488 nm, emission ~515 nm).
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates the displacement of iron from calcein by the chelator. The rate and magnitude of this increase reflect the chelator's ability to penetrate the cell membrane and bind intracellular iron.
-
Comparative Experimental Workflow
Conclusion
Both this compound and Ciclopirox Olamine demonstrate iron-chelating properties, which are central to their biological activities. Based on data from structurally similar compounds, this compound is expected to be a potent iron(III) chelator.[4] Ciclopirox Olamine's established use as an antifungal agent is directly linked to its ability to sequester iron, highlighting its biological efficacy in iron deprivation.[1]
A direct, quantitative comparison of their iron chelation efficiency requires head-to-head experimental evaluation using standardized protocols such as the ferrozine and calcein-AM assays outlined above. Such studies would provide crucial data on their relative potencies, cell permeability, and potential for therapeutic applications beyond their current uses. For researchers in drug development, both compounds represent interesting scaffolds for the design of novel therapeutics targeting iron metabolism in various diseases.
References
- 1. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation of intracellular iron with the antifungal agent ciclopirox olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
A Comparative Guide to the Iron Specificity of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
For researchers, scientists, and professionals in drug development, the selection of a suitable iron chelator is a critical decision driven by efficacy and, most importantly, specificity. This guide provides an objective comparison of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a promising oral iron chelator, with other established alternatives, supported by experimental data to assess its specificity for iron.
Introduction to this compound
This compound, also known as L1NEt, belongs to the family of 3-hydroxypyrid-4-ones, which are well-recognized for their iron-chelating properties. It is a structural analogue of Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), a clinically approved oral iron chelator. The therapeutic efficacy of these chelators is primarily attributed to their ability to form stable complexes with ferric iron (Fe³⁺), facilitating its excretion from the body in cases of iron overload. However, a crucial aspect of their clinical utility is their specificity for iron over other biologically essential metal ions.
Comparative Analysis of Metal Ion Affinity
The specificity of an iron chelator is determined by its relative binding affinity for iron compared to other endogenous metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and aluminum (Al³⁺). High affinity for these other metals can lead to their depletion, resulting in adverse side effects. The binding affinity is typically quantified by the stability constant (log β) or the pM value (the negative logarithm of the free metal ion concentration at specific conditions).
Below is a comparison of the pM values for established iron chelators.
| Chelator | pFe³⁺ | pCu²⁺ | pZn²⁺ | pAl³⁺ |
| Deferiprone (surrogate for this compound) | ~20.6 | ~10.7 | ~7.2 | ~15.1 |
| Deferasirox | ~22.5 | ~13.1 | ~9.6 | - |
| Deferoxamine | ~26.6 | ~14.1 | ~10.9 | ~22.0 |
Note: pM values are dependent on experimental conditions (pH, ligand and metal concentrations). The values presented here are for comparative purposes and are collated from various sources.
As the data suggests, hydroxypyridinones like Deferiprone exhibit a high affinity for Fe³⁺. While they also bind other metal ions, the pFe³⁺ value is significantly higher, indicating a strong preference for iron.
Experimental Protocols
The determination of metal ion-chelator stability constants is crucial for assessing specificity. Potentiometric titration is a widely used and accurate method for this purpose.
Detailed Protocol for Potentiometric Titration
Objective: To determine the protonation constants of the chelator and the stability constants of its complexes with various metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺, Al³⁺).
Materials:
-
pH meter with a glass electrode (resolution of 0.1 mV)
-
Thermostated titration vessel
-
Automated burette
-
Nitrogen gas supply
-
Standardized solutions of NaOH (CO₂-free), HCl, and the metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂, AlCl₃)
-
The chelator (this compound)
-
Background electrolyte (e.g., 0.15 M NaCl)
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Preparation of Titration Solution: In the thermostated vessel, prepare a solution containing a known concentration of the chelator and the background electrolyte. For metal-ligand titrations, also add a known concentration of the metal salt. The solution should be maintained under an inert atmosphere of nitrogen to prevent oxidation and interference from atmospheric CO₂.
-
Titration: Titrate the solution with a standardized NaOH solution using the automated burette. Record the pH (or mV) reading after each addition of titrant, allowing the system to reach equilibrium.
-
Data Analysis:
-
Protonation Constants: Titrate the chelator in the absence of any metal ion to determine its protonation constants (pKa values). The data is analyzed using a suitable computer program (e.g., HYPERQUAD) to refine the pKa values.
-
Stability Constants: Titrate the chelator in the presence of a metal ion. The stability constants (log β) are calculated from the titration data by taking into account the protonation constants of the chelator and the hydrolysis constants of the metal ion. The data is fitted to a model that includes the expected complex species (e.g., ML, ML₂, ML₃).
-
Visualizations
Chelation Process
Caption: Chelation of ferric iron by this compound.
Experimental Workflow for Specificity Assessment
Caption: Workflow for determining the metal ion specificity of a chelator.
Conclusion
Based on the available data for its close analogue, Deferiprone, this compound is expected to exhibit a high and specific affinity for ferric iron. While it does interact with other metal ions, its preference for iron is significant, making it a promising candidate for iron chelation therapy. Further direct experimental validation of its stability constants with a range of divalent and trivalent metal ions would provide a more definitive assessment of its specificity profile. The experimental protocols and comparative data presented in this guide offer a framework for such evaluations.
References
Safety Operating Guide
Proper Disposal of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one: A Safety and Logistics Guide
Immediate Safety and Hazard Information
Based on the data for Deferiprone, 1-Ethyl-2-methyl-3-hydroxypyrid-4-one should be treated as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][4][6] It may also cause respiratory irritation.[2][6]
Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[2][4][7] |
| Skin irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Eye irritation | Category 2 | H319: Causes serious eye irritation[2][4] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][6] |
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use in a well-ventilated area, preferably with a local exhaust ventilation system to prevent dust dispersion.[4] Ensure safety showers and eye wash stations are readily accessible.[7]
-
Eye/Face Protection: Wear approved safety goggles or a face shield.[6]
-
Skin Protection: Handle with impervious gloves. Contaminated clothing should be removed and laundered before reuse.[6]
-
Respiratory Protection: If dust is generated, use a suitable respirator.[7]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[1][4][7]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[8][9]
-
Containerization:
-
Storage:
-
Waste Pickup and Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills (Solid):
-
Major Spills:
Experimental Protocol Considerations
When designing experiments involving this compound, incorporate waste minimization strategies.[11] Use the smallest quantities of the chemical necessary for the procedure. If possible, consider methods to neutralize or deactivate the compound as a final step in the experimental protocol, provided this can be done safely and in accordance with institutional guidelines.[11][12]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal and spill response for this compound.
Caption: Disposal Workflow Diagram
Caption: Spill Response Decision Tree
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Safe Chemical Waste Disposal [fishersci.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. nswai.org [nswai.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 1-Ethyl-2-methyl-3-hydroxypyrid-4-one
This guide provides crucial safety and logistical information for the handling and disposal of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a compound utilized by researchers, scientists, and drug development professionals. The following procedures are based on safety data for structurally similar pyridinone compounds and are intended to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | To prevent skin contact which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. | To prevent inhalation of dust which may cause respiratory irritation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood.
-
Assemble all necessary PPE and have it readily available.
-
Locate the nearest emergency eyewash station and safety shower.
-
-
Handling the Compound:
-
In Case of Exposure:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
If on Skin: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep the container locked up.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Environmental Precautions:
-
Prevent the substance from entering drains, sewers, or surface and ground water.[1]
-
-
Disposal Method:
-
Dispose of contaminated material as chemical waste in accordance with all applicable local, state, and federal regulations.
-
Fire residues and contaminated extinguishing water must be disposed of in accordance with official regulations.[1]
-
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
